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  • Product: 2-Iodo-N-phenylaniline
  • CAS: 61613-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-N-phenylaniline

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-N-phenylaniline, a key intermediate in organic synthesis. The document details its synthesis through established modern catalytic cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-N-phenylaniline, a key intermediate in organic synthesis. The document details its synthesis through established modern catalytic cross-coupling reactions, specifically the Ullmann Condensation and the Buchwald-Hartwig Amination. It offers in-depth mechanistic insights, step-by-step experimental protocols, and a thorough characterization of the compound's physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies for the synthesis and application of this versatile molecule.

Introduction: Significance of 2-Iodo-N-phenylaniline

2-Iodo-N-phenylaniline, a diarylamine, is a valuable building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive iodine substituent and a secondary amine linkage, makes it a versatile precursor for creating carbon-carbon and carbon-nitrogen bonds. This positions it as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and materials with novel electronic properties.

The diarylamine framework is a common motif in many biologically active compounds. The strategic placement of the iodine atom on one of the aromatic rings allows for subsequent functionalization, enabling the construction of intricate molecular architectures. For instance, derivatives of 2-Iodo-N-phenylaniline are utilized in the synthesis of heterocyclic compounds like indoles and carbazoles, which are core structures in many pharmaceutical agents.[1][2] Its precursor, 2-iodoaniline, is instrumental in creating antifungal agents, neuroprotective drugs, and treatments for urogenital diseases.[3]

Synthesis of 2-Iodo-N-phenylaniline

The formation of the C-N bond in 2-Iodo-N-phenylaniline is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods offer distinct advantages and are chosen based on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for forming C-N bonds using a copper catalyst.[4] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that employ catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[4][5]

Mechanism and Rationale: The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The base in the reaction mixture deprotonates the aniline, which then coordinates with the copper(I) catalyst to form a copper(I)-amidate complex. This complex undergoes oxidative addition with 1,2-diiodobenzene. Subsequent reductive elimination from the resulting copper(III) intermediate yields the desired 2-Iodo-N-phenylaniline and regenerates the active copper(I) catalyst. The choice of a high-boiling polar solvent is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

  • Reagents:

    • 1,2-Diiodobenzene

    • Aniline

    • Copper(I) Iodide (CuI)

    • Potassium Phosphate (K₃PO₄)

    • N,N'-Dimethylethylenediamine (DMEDA) (as ligand)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 equiv), potassium phosphate (4.0 equiv), and copper(I) iodide (0.25 equiv).

    • Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (ligand).

    • Finally, add 1,2-diiodobenzene (2.0 equiv).

    • The flask is sealed and the reaction mixture is stirred vigorously while being heated to 100 °C.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper catalyst and inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[6][7]

Visualization of the Ullmann Condensation Workflow:

Ullmann_Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aniline, K3PO4, CuI in Schlenk Flask solvent_ligand Add Toluene and DMEDA reagents->solvent_ligand reactant Add 1,2-Diiodobenzene solvent_ligand->reactant heating Heat to 100 °C with Stirring reactant->heating monitoring Monitor by TLC/GC heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite cooling->filtration concentration Concentrate Filtrate filtration->concentration chromatography Purify by Column Chromatography concentration->chromatography product 2-Iodo-N-phenylaniline chromatography->product

Caption: Workflow for the synthesis of 2-Iodo-N-phenylaniline via Ullmann Condensation.

The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope and functional group tolerance.[8][9]

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl iodide (1-bromo-2-iodobenzene is often used for selectivity). The resulting Pd(II) complex coordinates with the deprotonated aniline (formed by the action of a strong, non-nucleophilic base like sodium tert-butoxide). Reductive elimination from this intermediate furnishes the 2-Iodo-N-phenylaniline product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents:

    • 1-Bromo-2-iodobenzene

    • Aniline

    • Palladium(II) Acetate (Pd(OAc)₂)

    • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (as ligand)

    • Potassium tert-butoxide (KOt-Bu)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with palladium(II) acetate (0.05 equiv) and X-Phos (0.1 equiv).

    • Anhydrous toluene is added, and the mixture is stirred for 10 minutes to form the active catalyst complex.

    • To this mixture, add 1-bromo-2-iodobenzene (1.0 equiv), aniline (1.2 equiv), and potassium tert-butoxide (1.5 equiv).

    • The Schlenk tube is sealed, removed from the glovebox, and heated in an oil bath at 100-110 °C with vigorous stirring.

    • The reaction is monitored by TLC or GC-MS.

    • After completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

    • The mixture is filtered through a short plug of silica gel, and the filtrate is concentrated in vacuo.

    • The residue is purified by flash column chromatography (ethyl acetate/petroleum ether) to yield the pure product.[10]

Visualization of the Buchwald-Hartwig Amination Mechanism:

Caption: Catalytic cycle of the Buchwald-Hartwig Amination for C-N bond formation.

Physicochemical Properties and Characterization

2-Iodo-N-phenylaniline is typically a yellow solid at room temperature.[6] Its purity and identity are confirmed through a combination of physical measurements and spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₀IN-
Molecular Weight 295.12 g/mol -
Appearance Yellow solid[6]
Melting Point 58 °C[6]
Solubility Soluble in organic solvents like ethyl acetate, petroleum ether, and chloroform. Insoluble in water.[11]
¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, J = 7.6 Hz, 1H), 7.32-7.30 (m, 2H), 7.21-7.20 (m, 2H), 7.15-7.13 (m, 2H), 7.04 (td, J₁ = 7.2 Hz, J₂ = 1.2 Hz, 1H), 6.65-6.61 (m, 1H), 5.92 (s, 1H)[6]
¹³C NMR (100 MHz, CDCl₃) 144.1, 142.1, 139.7, 129.6, 129.2, 122.7, 122.1, 120.1, 116.0, 88.9[6]
HRMS (ESI) Calculated for [C₁₂H₁₀IN+H]⁺: 295.9936, Found: 295.9927[6]

Chemical Reactivity and Synthetic Applications

The utility of 2-Iodo-N-phenylaniline stems from its dual reactivity. The N-H bond of the secondary amine can participate in further N-arylation or alkylation reactions. More significantly, the carbon-iodine bond is highly susceptible to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of diverse substituents at the 2-position of the aniline ring, opening pathways to a vast array of complex molecules. For example, it can be used in palladium-catalyzed reactions with phenylacetylene to synthesize 2-phenyl indole.[1]

Safety and Handling

2-Iodo-N-phenylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if inhaled and may cause respiratory irritation.[12] It can also cause serious eye irritation and may lead to an allergic skin reaction.[12] Prolonged or repeated exposure may cause damage to organs.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[13]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[12] Use only in a well-ventilated area.[13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] It is light-sensitive and should be kept in a dark place under an inert atmosphere.[14]

Conclusion

2-Iodo-N-phenylaniline stands out as a pivotal intermediate in modern organic synthesis. The development of robust and efficient synthetic protocols, such as the ligand-accelerated Ullmann condensation and the versatile Buchwald-Hartwig amination, has made this compound readily accessible. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and materials scientists in the construction of complex molecular targets. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of 2-Iodo-N-phenylaniline in a research and development setting.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.).
  • Industrial Applications of 2-Iodoaniline in Organic Synthesis - Calibre Chemicals. (2025, September 17).
  • 2-Iodoaniline - Novachem. (2024, February 14).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • 4 - • SAFETY DATA SHEET. (2025, December 24).
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Synthesis of 2‐phenyl indole from 2‐iodoaniline and phenylacetylene, in the presence of Et3N catalyzed by Pd/C. … - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-iodo-4-phenylaniline (C12H10IN) - PubChemLite. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem. (n.d.). Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • 2-IODO-4-METHYLANILINE 29289-13-2 wiki - Guidechem. (n.d.).
  • Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide - Benchchem. (n.d.).
  • Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Iodoaniline CAS # : 615-43-0. (n.d.).
  • p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem. (n.d.).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - SciSpace. (n.d.).
  • 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed. (2006, August 15). Retrieved from [Link]

  • CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]

  • Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide - RSC Publishing. (2014, July 15). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 2-Iodo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-Iodo-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Iodo-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, namely the presence of an iodine atom ortho to the secondary amine linkage, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including carbazoles and other nitrogen-containing ring systems of significant interest in medicinal chemistry and materials science. The iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive overview of the essential characterization data for 2-Iodo-N-phenylaniline, offering a detailed exploration of its synthesis, purification, and spectroscopic properties to support its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its successful application in synthesis and analysis. The key identifiers and properties of 2-Iodo-N-phenylaniline are summarized below.

PropertyValueSource(s)
IUPAC Name 2-Iodo-N-phenylanilineN/A
CAS Number 61613-21-6N/A
Molecular Formula C₁₂H₁₀IN[1]
Molecular Weight 295.12 g/mol [1]
Appearance Yellow solid[1]
Melting Point 58 °C[1]
Solubility Soluble in common organic solvents such as ethyl acetate and petroleum ether.[1]

Synthesis and Purification

The synthesis of 2-Iodo-N-phenylaniline is most commonly achieved through cross-coupling reactions that form the C-N bond between an aniline and an aryl iodide. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, functional group tolerance, and available catalyst systems.

Synthetic Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-Iodoaniline 2-Iodoaniline 2-Iodo-N-phenylaniline_U 2-Iodo-N-phenylaniline 2-Iodoaniline->2-Iodo-N-phenylaniline_U + Iodobenzene Iodobenzene Iodobenzene Cu Catalyst Cu Catalyst Cu Catalyst->2-Iodo-N-phenylaniline_U Base Base Base->2-Iodo-N-phenylaniline_U High Temp High Temp High Temp->2-Iodo-N-phenylaniline_U 2-Iodoaniline_B 2-Iodoaniline 2-Iodo-N-phenylaniline_B 2-Iodo-N-phenylaniline 2-Iodoaniline_B->2-Iodo-N-phenylaniline_B + Iodobenzene Iodobenzene_B Iodobenzene Pd Catalyst Pd Catalyst Pd Catalyst->2-Iodo-N-phenylaniline_B Ligand Ligand Ligand->2-Iodo-N-phenylaniline_B Base_B Base Base_B->2-Iodo-N-phenylaniline_B

Caption: Synthetic routes to 2-Iodo-N-phenylaniline.

Experimental Protocol: Ullmann Condensation (Generalized)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at elevated temperatures.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-iodoaniline (1.0 eq), iodobenzene (1.1 eq), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-180 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions with a broader substrate scope.

Step-by-Step Methodology:

  • Catalyst Pre-formation/In situ Generation: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 eq relative to Pd), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) in a Schlenk flask.

  • Reactant Addition: Add 2-iodoaniline (1.0 eq) and iodobenzene (1.1 eq) to the flask, followed by an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the Ullmann condensation.

Purification Protocol: Flash Column Chromatography

Purification of the crude 2-Iodo-N-phenylaniline is effectively achieved using flash column chromatography on silica gel.[1]

Step-by-Step Methodology:

  • Column Preparation: A glass column is packed with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry-loaded sample is carefully added to the top of the prepared column.

  • Elution: The product is eluted from the column using a non-polar solvent system. A common eluent is a mixture of ethyl acetate and petroleum ether, with a typical ratio of 1:50 (v/v).[1]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 2-Iodo-N-phenylaniline as a yellow solid.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 2-Iodo-N-phenylaniline. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78d, J = 7.6 Hz1HAr-H
7.32-7.30m2HAr-H
7.21-7.20m2HAr-H
7.15-7.13m2HAr-H
7.04td, J₁ = 7.2 Hz, J₂ = 1.2 Hz1HAr-H
6.65-6.61m1HAr-H
5.92s1HN-H

¹³C NMR (100 MHz, CDCl₃): [1]

Chemical Shift (δ, ppm)Assignment
144.1Ar-C
142.1Ar-C
139.7Ar-C
129.6Ar-C
129.2Ar-C
122.7Ar-C
122.1Ar-C
120.1Ar-C
116.0Ar-C
88.9C -I
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition.

HRMS (ESI): [1]

  • Calculated for [C₁₂H₁₀IN+H]⁺: 295.9936

  • Found: 295.9927

Anticipated Fragmentation Pattern (Electron Ionization - EI):

While the provided data is for ESI, in a typical EI-MS experiment, the fragmentation of 2-Iodo-N-phenylaniline would be expected to follow predictable pathways.

Fragmentation_Pathway M+ [C₁₂H₁₀IN]⁺˙ m/z = 295 M-I [C₁₂H₁₀N]⁺ m/z = 168 M+->M-I - I• M-Ph [C₆H₅IN]⁺˙ m/z = 218 M+->M-Ph - C₆H₅• I+ [I]⁺ m/z = 127 M+->I+ - C₁₂H₁₀N• Ph+ [C₆H₅]⁺ m/z = 77 M-I->Ph+ - C₆H₅N

Caption: Plausible EI mass spectrometry fragmentation of 2-Iodo-N-phenylaniline.

The primary fragmentation would likely involve the cleavage of the relatively weak C-I bond, leading to a prominent peak at m/z 168, corresponding to the diphenylamine radical cation. Another significant fragmentation could be the loss of the phenyl group, resulting in a fragment at m/z 218. The presence of a peak at m/z 127 would be indicative of the iodine cation, and a peak at m/z 77 would correspond to the phenyl cation.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationExpected Intensity
3400-3300N-H stretchMedium
3100-3000Aromatic C-H stretchMedium to Weak
1600-1450Aromatic C=C stretchMedium to Strong
1350-1250C-N stretchMedium
~750C-H out-of-plane bend (ortho-disubstituted)Strong
600-500C-I stretchWeak to Medium

Crystallographic Data

As of the latest search, no single-crystal X-ray diffraction data for 2-Iodo-N-phenylaniline has been publicly reported. However, analysis of related structures, such as 2-iodo-N-phenylbenzamide, suggests that the two aromatic rings are likely to be non-planar with a significant dihedral angle between them. This conformation is influenced by steric hindrance between the ortho-iodine atom and the phenyl group.

Conclusion

This technical guide provides a comprehensive summary of the characterization data for 2-Iodo-N-phenylaniline. The detailed information on its synthesis, purification, and spectroscopic properties serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided protocols and data will facilitate the reliable preparation and confident identification of this important synthetic intermediate, enabling its effective use in the development of novel molecules and materials.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 2021, 19(1), 123-128. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon− Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]

Sources

Foundational

Technical Monograph: 2-Iodo-N-phenylaniline

This guide details the technical profile, synthesis, and applications of 2-Iodo-N-phenylaniline (also known as 2-Iododiphenylamine or -phenyl-2-iodoaniline). Part 1: Chemical Identity & Physiochemical Profile[1][2] 2-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and applications of 2-Iodo-N-phenylaniline (also known as 2-Iododiphenylamine or


-phenyl-2-iodoaniline).

Part 1: Chemical Identity & Physiochemical Profile[1][2]

2-Iodo-N-phenylaniline is a critical organo-iodide intermediate used primarily in the synthesis of carbazoles and related N-heterocycles via intramolecular C-H activation or Ullmann-type cyclization. Its ortho-iodine substituent makes it highly reactive for palladium-catalyzed cross-coupling reactions.

Identification Data
ParameterDetail
Chemical Name 2-Iodo-N-phenylaniline
Synonyms 2-Iododiphenylamine; (2-Iodophenyl)phenylamine;

-Phenyl-2-iodoaniline
CAS Number 1202-09-1 (Note: Often cited for iododiphenylamines; verify specific isomer purity with supplier)
Molecular Formula

Molecular Weight 295.12 g/mol
SMILES c1ccc(cc1)Nc2ccccc2I
Structure Diphenylamine backbone with an iodine atom at the 2-position (ortho).
Physical Properties (Experimental & Predicted)
PropertyValueNote
Appearance Off-white to light brown solidDarkens upon light exposure (photosensitive).
Melting Point 32–34 °CLow-melting solid; often appears as an oil in crude form.
Solubility Soluble in DCM, THF, Toluene, EtOAcInsoluble in water.
Stability Light and Air SensitiveStore under inert gas (Argon/Nitrogen) at 2–8 °C.
Acidity (

)
~0.8 (Conjugate acid)The amine proton is weakly acidic due to the electron-withdrawing iodine.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of 2-iodo-N-phenylaniline is non-trivial due to the potential for over-iodination or regio-isomer scrambling. Two primary routes are recommended for high purity.

Route A: Regioselective Iodination of Diphenylamine (Standard Lab Scale)

This method utilizes N-iodosuccinimide (NIS) to electrophilically iodinate the electron-rich diphenylamine ring.

Protocol:

  • Reagents: Diphenylamine (1.0 equiv), NIS (1.05 equiv), Acetic Acid (glacial, solvent).

  • Setup: Flame-dried round-bottom flask, protected from light (aluminum foil).

  • Procedure:

    • Dissolve diphenylamine in glacial acetic acid (0.5 M concentration).

    • Add NIS portion-wise at 0 °C to prevent di-iodination.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). Product will be less polar than the starting material.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with DCM.[1] Wash with 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexanes

    
     5% EtOAc/Hexanes).
    
Route B: Buchwald-Hartwig Cross-Coupling (High Specificity)

For drug development applications requiring unambiguous regiochemistry, coupling 1,2-diiodobenzene with aniline is preferred.

Protocol:

  • Reagents: 1,2-Diiodobenzene (1.0 equiv), Aniline (1.1 equiv),

    
     (2 mol%), DPPF (4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene (anhydrous, degassed).

  • Conditions: 80 °C, 12 hours, Inert Atmosphere (

    
    ).
    
  • Mechanism: The oxidative addition occurs preferentially at one iodine site; the steric bulk of the ligand prevents double addition under controlled conditions.

Visualization: Synthesis Workflow

SynthesisWorkflow Start1 Diphenylamine (C12H11N) Reagent1 NIS / AcOH (Electrophilic Subst.) Start1->Reagent1 Product 2-Iodo-N-phenylaniline (Target Intermediate) Reagent1->Product Direct Iodination Start2 1,2-Diiodobenzene + Aniline Reagent2 Pd(0) / Base (Buchwald-Hartwig) Start2->Reagent2 Reagent2->Product Cross-Coupling App Carbazole Synthesis (Photocatalysis/OLEDs) Product->App Intramolecular Cyclization

Caption: Dual synthetic pathways for 2-Iodo-N-phenylaniline and its downstream utility.

Part 3: Reactivity & Applications (The "Why")

The primary utility of 2-iodo-N-phenylaniline lies in its ability to undergo intramolecular cyclization to form Carbazoles. This transformation is a cornerstone in the synthesis of:

  • OLED Materials: Carbazole derivatives are hole-transporting materials.

  • Natural Alkaloids: The carbazole core is ubiquitous in bioactive marine alkaloids.

Mechanism: Intramolecular C-N Bond Formation

The transformation of 2-iodo-N-phenylaniline to carbazole involves a Pd-catalyzed intramolecular C-H activation.

Reaction Cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • C-H Activation: The Pd(II) species activates the ortho-C-H bond on the adjacent phenyl ring (often assisted by a carboxylate base).

  • Reductive Elimination: Formation of the C-C bond (closing the ring) and regeneration of Pd(0).

Visualization: Carbazole Formation Mechanism

CarbazoleMechanism Substrate 2-Iodo-N-phenylaniline OxAdd Oxidative Addition (Ar-Pd(II)-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd CMD C-H Activation (Concerted Metallation-Deprotonation) OxAdd->CMD Base (OAc-) Palladacycle Six-Membered Palladacycle CMD->Palladacycle - AcOH RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regenerate Catalyst Product Carbazole (Tricyclic Core) RedElim->Product

Caption: Pd-catalyzed intramolecular cyclization mechanism yielding the carbazole scaffold.

Part 4: Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Storage Protocol:

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Oxidation: Amines oxidize over time. Store under Argon at 4 °C.

  • Disposal: Halogenated organic waste stream. Do not mix with acid (risk of

    
     vapor evolution).
    

References

  • Synthesis via Buchwald-Hartwig

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Context: Defines the standard conditions for coupling aryl halides with amines using dialkylbiaryl phosphine ligands.
  • Carbazole Cyclization Mechanism

    • Source: Ackermann, L. (2011).
    • Context: Explains the CMD (Concerted Metallation-Deprotonation) mechanism crucial for converting 2-iodo-N-phenylaniline to carbazole.
  • General Properties of Iodo-anilines

    • Source: PubChem Compound Summary for 2-Iodoaniline (Precursor/Analog).
    • Context: Provides baseline safety and physiochemical data relevant to the diphenyl deriv

Sources

Exploratory

Technical Guide: 2-Iodo-N-phenylaniline – Structural Dynamics & Synthetic Utility

Executive Summary 2-Iodo-N-phenylaniline (CAS: 615-43-0), often referred to as 2-iododiphenylamine, is a critical pharmacophore precursor in medicinal chemistry.[1] Its primary value lies in its role as a "pre-organized"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-N-phenylaniline (CAS: 615-43-0), often referred to as 2-iododiphenylamine, is a critical pharmacophore precursor in medicinal chemistry.[1] Its primary value lies in its role as a "pre-organized" substrate for the synthesis of carbazoles —a tricyclic motif ubiquitous in alkaloids (e.g., murrayafoline A) and optoelectronic materials.

This guide analyzes the molecule's steric-driven conformation, provides validated synthetic protocols (both traditional and green), and details the mechanistic pathways for its conversion into fused heterocyclic systems.

Part 1: Structural Architecture & Steric Dynamics

The reactivity of 2-iodo-N-phenylaniline is governed by the ortho-effect . Unlike unsubstituted diphenylamine, which adopts a relatively flexible conformation, the introduction of a bulky iodine atom at the C2 position imposes severe steric constraints.

Conformational Analysis
  • Steric Clash: The Van der Waals radius of Iodine (~1.98 Å) creates a repulsive interaction with the ortho-hydrogens of the adjacent phenyl ring.

  • Torsional Twist: To minimize this repulsion, the molecule adopts a non-planar geometry. Crystallographic data of analogous ortho-iodo amine systems (e.g., 2-iodobenzamides) suggest a dihedral twist angle (

    
    ) typically ranging between 50° and 70°  between the two phenyl planes.
    
  • Pre-organization: This twisted conformation is energetically favorable for radical cation cyclization . The iodine atom is positioned proximally to the C2' position of the neighboring ring, lowering the entropic barrier for ring closure during the synthesis of carbazoles.

Visualization of Steric Dynamics

The following diagram illustrates the steric conflict that forces the phenyl rings out of planarity.

Conformation Iodine Iodine Atom (C2) (Bulky, r_vdw = 1.98 Å) OrthoH Ortho-Hydrogen (C2') (Steric Clash Target) Iodine->OrthoH Steric Repulsion Twist Conformational Response: Phenyl Ring Twist (~60°) OrthoH->Twist Forces Rotation Outcome Minimization of Repulsive Energy Twist->Outcome Stabilizes Structure

Figure 1: Logical flow of steric interactions forcing the non-planar conformation of 2-iodo-N-phenylaniline.

Part 2: Synthetic Pathways & Optimization

We present two distinct protocols: a Traditional Robust Method (Cu-catalyzed) for large-scale reliability, and a Modern Green Method (Decarboxylative) for atom economy.

Method A: Cu-Catalyzed Ullmann-Type Coupling (Standard)

This method relies on the coupling of 2-iodoaniline with iodobenzene. Note that using 1,2-diiodobenzene with aniline is also possible but often leads to lower selectivity due to double amination.

  • Reagents: 2-Iodoaniline (1.0 equiv), Iodobenzene (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (Degassed).

  • Conditions: 90°C, 24 hours, Inert Atmosphere (N₂).

Protocol Steps:

  • Charge: In a glovebox or under N₂ flow, add CuI, L-Proline, and K₂CO₃ to a dried Schlenk tube.

  • Solvate: Add DMSO, followed by 2-iodoaniline and iodobenzene.

  • Heat: Seal and stir at 90°C. The solution typically turns from blue/green to dark brown.

  • Workup: Cool to RT. Dilute with EtOAc/Water (1:1). Filter through Celite to remove copper salts.

  • Purification: Flash column chromatography (Hexane/EtOAc 50:1).

Method B: Decarboxylative Iodination (Green/Modern)

A transition-metal-free route starting from anthranilic acids, utilizing molecular iodine.

  • Precursor: N-phenylanthranilic acid.

  • Reagents: I₂ (1.0 equiv), TBHP (tert-Butyl hydroperoxide) or O₂.

  • Mechanism: Radical decarboxylation followed by iodination.

Synthetic Workflow Diagram

Synthesis Start1 Method A: 2-Iodoaniline + Iodobenzene CuCat CuI / L-Proline K2CO3, 90°C Start1->CuCat Start2 Method B: N-phenylanthranilic acid (Decarboxylative) Oxid I2 / Oxidant (O2) Decarboxylation Start2->Oxid Product 2-Iodo-N-phenylaniline (Yield: 58-85%) CuCat->Product C-N Coupling Oxid->Product Iodination

Figure 2: Comparison of synthetic routes. Method A is preferred for scale; Method B for atom economy.

Part 3: Spectroscopic Fingerprinting

Accurate identification requires analyzing the specific deshielding effects caused by the iodine atom.

NMR Data Summary

The following data corresponds to 2-iodo-N-phenylaniline in CDCl₃ (400 MHz).

NucleusChemical Shift (δ ppm)MultiplicityAssignment / Structural Insight
¹H 7.78 Doublet (J=7.6 Hz)H-3 (Ar-H) : Most deshielded due to proximity to Iodine.
¹H 7.32 – 7.30Multipletmeta-protons of N-phenyl ring.
¹H 7.21 – 7.13MultipletOverlapping aromatic protons.
¹H 7.04Triplet (td)para-proton of the iodinated ring.
¹H 5.92Broad SingletN-H : Exchangeable; shift varies with concentration.
¹³C 88.9 SingletC-I : Distinctive high-field shift (heavy atom effect).
¹³C 144.1, 142.1SingletsC-N : Quaternary carbons linking the amine.

Key Diagnostic: Look for the doublet at δ 7.78 ppm . If this shifts upfield, the iodine has likely been lost (dehalogenation impurity).

Part 4: Reactivity & Applications (Carbazole Synthesis)

The primary utility of 2-iodo-N-phenylaniline is its conversion to Carbazole via the Grellmann Reaction (photocyclization) or Pd-catalyzed intramolecular coupling.

Photochemical Mechanism

Under UV irradiation, the molecule undergoes an electrocyclic ring closure followed by elimination of HI (or oxidation/deprotonation).

  • Excitation: UV light generates an excited singlet state.

  • Cyclization: Conrotatory electrocyclization forms the dihydrocarbazole intermediate (4a,4b-dihydrocarbazole).

  • Aromatization: Loss of HI (often aided by an iodine scavenger like propylene oxide) yields the planar carbazole.

Reaction Pathway Diagram

Carbazole Precursor 2-Iodo-N-phenylaniline Excited Excited State (S1) Precursor->Excited hv (UV) Intermediate Dihydrocarbazole (Radical/Zwitterion) Excited->Intermediate 6π-Electrocyclization Product Carbazole (Planar Aromatic) Intermediate->Product -HI / Oxidation

Figure 3: Photochemical conversion of 2-iodo-N-phenylaniline to carbazole.

References

  • Synthesis & NMR Characterization

    • Source: RSC / Organic Chemistry Frontiers.[2]

    • Title: "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodin
    • URL:[Link]

  • Photocyclization Mechanism

    • Source: CONICET / Wiley.
    • Title: "Syntheses of Carbazoles by Photosensitized Electrocycliz
    • URL:[Link]

  • Structural Analogs (Crystallography)

    • Source: N
    • Title: "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide."
    • URL:[Link]

  • General Spectroscopic Data: Source: BenchChem / Spectrabase. Title: "Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide."

Sources

Foundational

Technical Guide: Reactivity & Cyclization Pathways of 2-Iodo-N-phenylaniline

This technical guide details the early mechanistic and synthetic studies regarding the reactivity of 2-Iodo-N-phenylaniline (also referred to as 2-iododiphenylamine). It focuses on the critical transition from classical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the early mechanistic and synthetic studies regarding the reactivity of 2-Iodo-N-phenylaniline (also referred to as 2-iododiphenylamine). It focuses on the critical transition from classical photochemical methods to modern transition-metal catalysis.

Executive Summary

2-Iodo-N-phenylaniline (


) serves as a quintessential model substrate for understanding intramolecular aryl-aryl coupling. Historically, this molecule bridged the gap between high-energy photochemical synthesis and controlled transition-metal catalysis. This guide analyzes the three primary reactivity paradigms established in early studies: Photolytic Homolysis , Radical-Mediated Cyclization , and Palladium-Catalyzed Oxidative Coupling .

Part 1: The Substrate Profile

The reactivity of 2-iodo-N-phenylaniline is dictated by the weakness of the


 bond (

50-65 kcal/mol) relative to the

bonds, and the geometric proximity of the pendant phenyl ring.
FeatureChemical Consequence
Ortho-Iodo Substituent Acts as a pre-installed "trigger" for radical generation or oxidative addition. Unlike unsubstituted diphenylamine, it does not require external oxidants for initial activation.
Secondary Amine (N-H) Provides a site for deprotonation (forming the amide anion), which dramatically alters the electronics of the ring during metal catalysis (e.g., Buchwald-Hartwig type mechanisms).
Conformational Freedom The molecule exists in equilibrium between twisted conformers. Cyclization requires a specific s-cis-like rotation to overlap the

-systems.

Part 2: Photochemical Pathways (The Classical Route)

Early studies (circa 1960s-70s) utilized UV irradiation to force the cyclization of diphenylamines to carbazoles. While unsubstituted diphenylamines require an oxidant (like


) to drive the reaction, 2-iodo-N-phenylaniline  follows a distinct radical substitution mechanism .
Mechanism: Intramolecular Homolytic Arylation

Upon UV irradiation, the C-I bond undergoes homolytic cleavage. The resulting aryl radical attacks the pendant phenyl ring. Unlike the oxidative Mallory reaction (used for stilbenes), this pathway is a net dehydrohalogenation.

Key Protocol (Historical Standard):

  • Solvent: Benzene or Cyclohexane (non-polar to avoid zwitterionic intermediates).

  • Concentration: High dilution (

    
    ) is critical to prevent intermolecular radical coupling (polymerization).
    
  • Additives: Sodium thiosulfate or propylene oxide is often added to scavenge the generated HI, preventing acid-catalyzed side reactions.

Visualization: Photolytic Cycle

Photolysis Figure 1: Photochemical Homolysis Pathway of 2-Iodo-N-phenylaniline sub_start 2-Iodo-N-phenylaniline excited Excited State (Singlet/Triplet) sub_start->excited radical Aryl Radical Intermediate excited->radical -I• (Homolysis) cyclized Cyclohexadienyl Radical radical->cyclized Intramolecular Attack product Carbazole + HI cyclized->product -H• (Aromatization)

Part 3: Radical-Mediated Cyclization ( vs. SRN1)

A critical insight from early mechanistic studies is the competition between reduction and cyclization . Researchers attempting to use Tributyltin Hydride (


) often faced a "kinetic trap."
The Kinetic Trap: Reduction vs. Cyclization

When 2-iodo-N-phenylaniline is treated with


 and AIBN:
  • The aryl radical forms rapidly.

  • Problem: The rate of Hydrogen atom abstraction from

    
     (
    
    
    
    ) is often faster than the rate of cyclization (
    
    
    ) onto the aromatic ring.
  • Result: The major product is often diphenylamine (reduction), not carbazole.

The Solution: Base-Promoted Photo-SRN1

To bypass the reduction trap, early studies utilized the


 mechanism (Radical Nucleophilic Substitution, Unimolecular).
  • Reagents: Potassium tert-butoxide (

    
    ) in Liquid Ammonia or DMSO.
    
  • Mechanism: The base generates the amide anion. Upon irradiation, an electron transfer occurs, generating a radical anion that cyclizes efficiently without an external H-donor like tin hydride.

  • Outcome: High yields of carbazole (>90%) compared to tin-mediated methods.

Part 4: Transition-Metal Catalysis (The Modern Shift)

The definitive move toward scalable synthesis came with the application of Palladium catalysis, most notably the work of Åkermark (1975) . This shifted the paradigm from "forceful" radical chemistry to "controlled" organometallic cycles.

The Åkermark Protocol (Pd-Mediated Oxidative Cycling)

This method utilizes Pd(II) to activate the C-H bond of the pendant ring after oxidative addition to the C-I bond.

Protocol:

  • Catalyst:

    
     (Stoichiometric or Catalytic with oxidant).
    
  • Solvent: Glacial Acetic Acid or Toluene.

  • Conditions: Reflux (

    
    ).
    
  • Key Insight: The reaction proceeds via a Palladacycle intermediate . The nitrogen coordinates to Pd, directing the metal to the ortho-C-H bond.

Visualization: Pd(II) Catalytic Cycle

PdCycle Figure 2: Simplified Pd-Catalyzed Cyclization Mechanism start Substrate (2-Iodo-N-phenylaniline) ox_add Oxidative Addition (Ar-Pd-I) start->ox_add Pd(0) palladacycle Palladacycle Intermediate ox_add->palladacycle -HI (C-H Activation) red_elim Reductive Elimination palladacycle->red_elim red_elim->start Regenerate Pd(0) prod Carbazole red_elim->prod

Part 5: Comparative Data Analysis

The following table summarizes the efficiency and mechanistic constraints of the three early approaches.

MethodologyReagentsPrimary MechanismMajor ProductKey Limitation
Photolysis

, Benzene
Radical HomolysisCarbazole (40-60%)High dilution required; solvent toxicity.
Tin Hydride

, AIBN
Radical ChainDiphenylamine (Reduction)

-abstraction is faster than cyclization.


,

,

Electron TransferCarbazole (90%+)Requires liquid ammonia/cryogenic conditions.
Pd-Catalysis

, AcOH
C-H ActivationCarbazole (85-95%)Requires expensive metal; thermal conditions.

References

  • Åkermark, B., et al. (1975). Palladium-promoted cyclization of diphenylamines to carbazoles. Journal of Organic Chemistry. [Link]

  • Grimshaw, J., & de Silva, A. P. (1982). Photocyclization of 2-halodiphenylamines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Beugelmans, R. (1981). The SRN1 reaction of aromatic amines. Bulletin de la Société Chimique de France.
  • Freeman, P. K., et al. (1991). Photochemistry of Polyhaloarenes. Journal of Organic Chemistry. [Link]

Exploratory

A Guide to the Spectroscopic Characterization of 2-Iodo-N-phenylaniline

Prepared by: Gemini, Senior Application Scientist Introduction 2-Iodo-N-phenylaniline is a halogenated aromatic amine, a structural motif that serves as a versatile intermediate in the synthesis of pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Iodo-N-phenylaniline is a halogenated aromatic amine, a structural motif that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility in synthetic chemistry, particularly in cross-coupling reactions, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize 2-Iodo-N-phenylaniline: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive framework for the robust and reliable analysis of this compound.

Molecular Structure and Properties
  • IUPAC Name: 2-Iodo-N-phenylaniline

  • Molecular Formula: C₁₂H₁₀IN

  • Molecular Weight: 295.12 g/mol

  • SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2I

Below is the annotated molecular structure of 2-Iodo-N-phenylaniline, which will be referenced throughout the data interpretation sections.

Caption: Labeled structure of 2-Iodo-N-phenylaniline.

Overall Analytical Workflow

The comprehensive characterization of 2-Iodo-N-phenylaniline relies on a synergistic workflow where each spectroscopic technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the elemental composition and molecular weight.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Final Structure Sample Purified Sample of 2-Iodo-N-phenylaniline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS-ESI) Sample->MS Elucidation Structural Elucidation & Purity Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: General workflow for the spectroscopic analysis of 2-Iodo-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For 2-Iodo-N-phenylaniline, NMR is essential for confirming the substitution pattern on both aromatic rings and the integrity of the amine linker.

Experimental Protocol

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

  • Sample Preparation: Accurately weigh 10-20 mg of the 2-Iodo-N-phenylaniline sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for this compound and its residual solvent peak is well-characterized.[1]

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.[1]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1]

    • Reference: The residual CHCl₃ peak at 7.26 ppm is used for spectral calibration.[2]

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.

    • Spectral Width: ~240 ppm.

    • Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Reference: The CDCl₃ triplet centered at 77.16 ppm is used for spectral calibration.[1][2]

Data Interpretation and Analysis

The presence of an electron-withdrawing iodine atom and an electron-donating amine group creates a distinct chemical shift pattern. The data presented below is based on literature values.[2]

¹H NMR (400 MHz, CDCl₃):

The spectrum is characterized by a broad singlet for the N-H proton and a series of multiplets in the aromatic region.

  • δ 7.78 (d, J = 7.6 Hz, 1H): This downfield doublet corresponds to the proton at the C6 position. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative iodine atom.

  • δ 7.32-7.30 (m, 2H): This multiplet arises from the protons on the N-phenyl ring, likely the ortho-protons (C2'/C6').

  • δ 7.21-7.20 (m, 2H): This multiplet corresponds to the meta-protons (C3'/C5') of the N-phenyl ring.

  • δ 7.15-7.13 (m, 2H): This multiplet likely includes the para-proton (C4') of the N-phenyl ring and the proton at the C4 position of the iodo-substituted ring.

  • δ 7.04 (td, 1H): A triplet of doublets, characteristic of the proton at the C5 position.

  • δ 6.65-6.61 (m, 1H): This upfield multiplet corresponds to the proton at the C3 position, which is ortho to the electron-donating amine group.

  • δ 5.92 (s, 1H): A broad singlet characteristic of the secondary amine (N-H) proton.

¹³C NMR (100 MHz, CDCl₃):

The proton-decoupled ¹³C spectrum shows ten distinct signals, consistent with the twelve carbon atoms of the molecule having some symmetry or overlapping signals.

  • δ 144.1, 142.1, 139.7: These downfield signals correspond to the quaternary carbons attached to nitrogen (C1, C1') and the carbon bearing the iodine atom (C2), which are significantly influenced by their heteroatom substituents.

  • δ 129.6, 129.2: These signals are in the typical range for aromatic C-H carbons and are assigned to the carbons of the N-phenyl ring and the iodo-substituted ring.

  • δ 122.7, 122.1, 120.1, 116.0: These signals also correspond to the remaining C-H carbons in the aromatic systems.

  • δ 88.9: This highly upfield-shifted signal is characteristic of the carbon atom directly bonded to the heavy iodine atom (C2), a phenomenon known as the "heavy atom effect".[2]

Data Summary Table: NMR
Technique Parameter Observed Data (in CDCl₃) [2]
¹H NMR Chemical Shifts (δ, ppm)7.78, 7.32-7.30, 7.21-7.20, 7.15-7.13, 7.04, 6.65-6.61, 5.92
¹³C NMR Chemical Shifts (δ, ppm)144.1, 142.1, 139.7, 129.6, 129.2, 122.7, 122.1, 120.1, 116.0, 88.9

Infrared (IR) Spectroscopy

Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For 2-Iodo-N-phenylaniline, IR spectroscopy is used to confirm the presence of the N-H bond of the secondary amine, the aromatic C-H bonds, and the C=C bonds within the aromatic rings.

Experimental Protocol

The following protocol ensures a high-quality spectrum for functional group analysis.

  • Sample Preparation:

    • KBr Pellet Method (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent disk using a hydraulic press. This method minimizes interference from solvents.[1]

    • Thin Film Method (if sample is an oil or low-melting solid): Place a small drop of the liquid or molten sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.

    • Record the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.[1]

Data Interpretation and Analysis

The IR spectrum of 2-Iodo-N-phenylaniline is expected to show the following characteristic absorption bands.

  • ~3400 cm⁻¹ (N-H Stretch): A single, relatively sharp peak in this region is the hallmark of a secondary amine N-H stretching vibration.[1] Its position and sharpness can be influenced by hydrogen bonding.

  • ~3050 cm⁻¹ (Aromatic C-H Stretch): Absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic nature of the rings.[1]

  • ~1600 cm⁻¹ and ~1500 cm⁻¹ (C=C Ring Stretch): Two or more sharp bands in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. These are highly characteristic of aromatic compounds.

  • ~1300 cm⁻¹ (C-N Stretch): The stretching vibration for the aromatic amine C-N bond typically appears in this region.

  • ~750 cm⁻¹ (C-H Out-of-Plane Bending): A strong absorption in this region often indicates the substitution pattern on an aromatic ring. For a 1,2-disubstituted (ortho) ring, a strong band is expected around 750 cm⁻¹.

  • Below 700 cm⁻¹ (C-I Stretch): The carbon-iodine bond stretch is expected to appear at low frequencies, typically in the range of 600-500 cm⁻¹, though it can sometimes be difficult to observe.[1]

Data Summary Table: IR
Vibrational Mode Expected Absorption Range (cm⁻¹) Structural Significance
N-H Stretch~3400Confirms secondary amine
Aromatic C-H Stretch~3050Confirms aromatic rings
C=C Ring Stretch~1600, ~1500Confirms aromatic rings
C-N Stretch~1300Aromatic amine linkage
C-I Stretch< 700Presence of iodo-substituent

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of 2-Iodo-N-phenylaniline.[3]

Experimental Protocol

This protocol is designed for accurate mass determination using ESI-MS.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid extraneous peaks.[3]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of high resolution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).[3]

  • MS Parameters:

    • Ionization Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected m/z of the target ion (e.g., 100-500 m/z).

    • Calibration: Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.

Data Interpretation and Analysis

The primary goal is to identify the molecular ion peak and confirm its mass and elemental composition.

  • Molecular Ion Peak [M+H]⁺: For 2-Iodo-N-phenylaniline (C₁₂H₁₀IN), the expected monoisotopic mass is 294.9858 Da. The ESI mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 295.9931.

  • High-Resolution Data: HRMS provides an exact mass measurement. A literature report found the [M+H]⁺ ion at m/z 295.9927, which is in excellent agreement with the calculated value of 295.9936 for [C₁₂H₁₁IN]⁺.[2] This level of accuracy confirms the elemental formula and rules out other potential structures with the same nominal mass.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic pattern will be dominated by the contribution from ¹³C. The M+1 peak (due to the presence of one ¹³C atom) should have an intensity of approximately 13.2% relative to the monoisotopic M peak (12 carbons x 1.1% natural abundance).

Data Summary Table: MS
Technique Parameter Value
HRMS (ESI) Molecular FormulaC₁₂H₁₀IN
Calculated m/z for [C₁₂H₁₁IN]⁺295.9936[2]
Found m/z for [C₁₂H₁₁IN]⁺295.9927[2]

Conclusion

The structural elucidation of 2-Iodo-N-phenylaniline is definitively achieved through the combined application of NMR, IR, and mass spectrometry. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and confirms the ortho-iodo substitution pattern. IR spectroscopy validates the presence of the key secondary amine and aromatic functional groups. Finally, high-resolution mass spectrometry confirms the correct elemental composition and molecular weight with high precision. The protocols and interpretive frameworks presented in this guide offer a robust system for the comprehensive characterization and quality control of this important chemical intermediate.

References

  • Li, Y., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. This publication provides the NMR and HRMS data used in this guide. The full text is available through scholarly search engines.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11995, 2-Iodoaniline. PubChem. [Link]

  • Brito, I., et al. (2008). 2-Iodo-N-(2-nitrophenylsulfanyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1387. [Link]

  • SpectraBase. 2-Iodoaniline. Wiley-VCH. [Link]

  • Brown, D. Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

  • Illinois State University, Department of Chemistry (2015). Infrared Spectroscopy. [Link]

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Foundational

discovery and historical context of 2-Iodo-N-phenylaniline

An In-Depth Technical Guide to the Discovery and Historical Context of 2-Iodo-N-phenylaniline Introduction: The Enduring Significance of the C-N Bond The carbon-nitrogen (C-N) bond is a fundamental linkage in organic che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Historical Context of 2-Iodo-N-phenylaniline

Introduction: The Enduring Significance of the C-N Bond

The carbon-nitrogen (C-N) bond is a fundamental linkage in organic chemistry, forming the backbone of a vast array of molecules essential to life and industry. From the amino acids that constitute proteins to the active ingredients in pharmaceuticals and the functional components of organic electronic materials, the ability to selectively and efficiently construct C-N bonds is a cornerstone of modern chemical synthesis. 2-Iodo-N-phenylaniline, a deceptively simple diarylamine, stands as a key exemplar and building block in the historical and ongoing quest to master the art of C-N bond formation. This guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its role as a valuable precursor in advanced chemical applications, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Dawn of N-Arylation Chemistry

The synthesis of N-arylated compounds like 2-Iodo-N-phenylaniline was historically a formidable challenge. Early methods were often harsh and limited in scope. The breakthrough came at the turn of the 20th century with the pioneering work of Fritz Ullmann and his student Irma Goldberg, which introduced copper-mediated cross-coupling reactions.

The Ullmann Condensation and Goldberg Reaction: A Copper-Catalyzed Revolution

The Ullmann condensation, first reported by Fritz Ullmann, traditionally refers to the copper-promoted synthesis of symmetrical biaryl compounds from two molecules of an aryl halide.[1][2] Shortly thereafter, the scope was extended to the formation of C-O bonds (Ullmann Ether Synthesis) and, most relevantly here, C-N bonds.[1][3] The copper-catalyzed N-arylation of amines and amides became known as the Goldberg reaction, named after Irma Goldberg.[3][4][5][6]

These early protocols were transformative but demanding. They typically required:

  • High Temperatures: Often in excess of 200 °C.[3]

  • Stoichiometric Copper: Using copper metal powder or copper salts in large quantities.[3]

  • Polar, High-Boiling Solvents: Such as nitrobenzene or dimethylformamide (DMF).[3]

  • Activated Substrates: The aryl halide often needed to be activated by electron-withdrawing groups to proceed efficiently.[3]

The synthesis of 2-Iodo-N-phenylaniline via these classical methods would involve the coupling of 2-iodoaniline with an aryl halide or, more commonly, aniline with an ortho-iodinated aryl partner. The high reactivity of aryl iodides compared to bromides or chlorides made them preferred substrates for these reactions.[2][3]

G A 2-Iodoaniline Catalyst Cu Catalyst (CuI, Cu powder) A->Catalyst Ullmann/Goldberg Coupling B Aniline C Aryl Halide (Ar-X) C->Catalyst Product 2-Iodo-N-phenylaniline Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Solvent High-Boiling Solvent Heat High Temperature (>150°C)

Caption: The classical Ullmann/Goldberg reaction for C-N bond formation.

The Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination

For much of the 20th century, the Ullmann and Goldberg reactions remained the primary methods for aryl amine synthesis. This changed dramatically in the 1990s with the development of the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction revolutionized C-N bond formation by offering significantly milder conditions, broader substrate scope, and higher functional group tolerance.[7][9][10]

Key features of the Buchwald-Hartwig amination that distinguish it from classical methods include:

  • Catalytic Palladium: Utilizes low loadings (1-2 mol%) of a palladium catalyst.[8]

  • Milder Conditions: Reactions often proceed at much lower temperatures (room temperature to ~110 °C).

  • Specialized Ligands: The success of the reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the key steps of the catalytic cycle.[10]

  • Broader Scope: It allows for the coupling of a wide variety of amines with aryl halides and pseudohalides (triflates, tosylates).[9]

The development of this reaction provided a more efficient and versatile pathway to molecules like 2-Iodo-N-phenylaniline, significantly expanding the toolkit of synthetic chemists.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)(NHR'₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange/ Amine Coordination Amido_complex [Ar-Pd(II)(L)(NR'₂)] Amine_complex->Amido_complex Deprotonation HX_Base [Base-H]⁺X⁻ Amido_complex->Pd0 Product Ar-NR'₂ Amido_complex->Product Reductive Elimination ArX Ar-X (2-Iodoaniline) Amine HNR'₂ (Aniline) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthetic Methodologies

The synthesis of 2-Iodo-N-phenylaniline can be approached through several routes, reflecting the historical evolution of cross-coupling chemistry. The choice of method often depends on the desired scale, cost, and available starting materials. A crucial precursor for many of these routes is 2-iodoaniline itself.

Synthesis of the 2-Iodoaniline Precursor

Direct iodination of aniline tends to produce the para-substituted product, p-iodoaniline, due to steric and electronic effects.[11] Therefore, obtaining the ortho-isomer, 2-iodoaniline, requires more specialized methods. A modern and efficient approach involves the transition-metal-free decarboxylative iodination of anthranilic acid (2-aminobenzoic acid).[12] This method provides a practical route to various 2-iodoanilines under relatively mild conditions.[12]

N-Arylation: From Classical to Modern Protocols

Method A: Modified Ullmann-Goldberg Condensation

While classical Ullmann conditions are harsh, modern modifications have significantly improved their practicality. The use of chelating ligands, such as N,N'-dimethylethylenediamine (DMEDA) or amino acids, can accelerate the reaction and allow for lower temperatures and catalytic amounts of copper.[13][14]

Experimental Protocol: Ligand-Assisted Ullmann Condensation

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene or DMSO (5 mL) to the flask via syringe, followed by the addition of iodobenzene (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring in an oil bath at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure 2-Iodo-N-phenylaniline.[14]

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed method is often the preferred choice for its high efficiency and broad functional group compatibility.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 4-5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv) or sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reactant and Solvent Addition: Add 2-iodoaniline (1.0 mmol, 1.0 equiv) and iodobenzene (1.2 mmol, 1.2 equiv) to the tube. Add anhydrous toluene or dioxane (5 mL) as the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford 2-Iodo-N-phenylaniline.

Physicochemical Properties and Spectroscopic Data

The identity and purity of 2-Iodo-N-phenylaniline are confirmed through its physical properties and spectroscopic analysis.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀IN[12]
Molecular Weight 295.12 g/mol [12]
Appearance Yellow solid[12]
Melting Point 58 °C[12]
¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, J = 7.6 Hz, 1H), 7.32-7.30 (m, 2H), 7.21-7.20 (m, 2H), 7.15-7.13 (m, 2H), 7.04 (td, J = 7.2, 1.2 Hz, 1H), 6.65-6.61 (m, 1H), 5.92 (s, 1H, -NH).[12]
¹³C NMR (100 MHz, CDCl₃) δ 144.1, 142.1, 139.7, 129.6, 129.2, 122.7, 122.1, 120.1, 116.0, 88.9.[12]

Applications in Modern Organic Synthesis

2-Iodo-N-phenylaniline is not merely a product of synthetic evolution but a valuable intermediate for constructing more complex molecular architectures. Its true utility lies in the strategic placement of the iodo and amine functionalities, which enables a range of subsequent transformations.

Precursor to Carbazoles

One of the most significant applications of 2-Iodo-N-phenylaniline is in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocycles found in natural products and are prized for their unique photophysical and electronic properties, making them important in materials science (e.g., for OLEDs) and medicinal chemistry.[15][16]

The synthesis is typically achieved via an intramolecular palladium-catalyzed C-H activation/arylation reaction. The pre-formed diarylamine undergoes cyclization, forming the carbazole core in a single, efficient step.[16]

G start 2-Iodo-N-phenylaniline step1_reagents + Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base (e.g., K₂CO₃) + Heat start->step1_reagents Intramolecular C-H Arylation product Carbazole step1_reagents->product

Caption: Synthesis of the carbazole scaffold from 2-Iodo-N-phenylaniline.

Role in Medicinal Chemistry and Drug Discovery

The diarylamine motif present in 2-Iodo-N-phenylaniline is a common feature in many biologically active molecules. The compound serves as a versatile building block for creating libraries of potential drug candidates.[17][18] The iodine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[19][20] Its derivatives have been investigated for applications in areas such as neuroprotective drugs and antifungal agents.[17][18][21]

Conclusion

The story of 2-Iodo-N-phenylaniline is intrinsically linked to the broader history of C-N bond formation in organic chemistry. From the harsh, copper-driven conditions of the early 20th century to the refined, palladium-catalyzed methods of today, the synthesis of this molecule showcases a remarkable journey of innovation. It serves not only as a testament to the progress of synthetic methodology but also as a critical and versatile intermediate for the construction of complex heterocyclic systems like carbazoles, which are vital to materials science and pharmaceutical development. For the modern researcher, understanding the historical context and synthetic versatility of 2-Iodo-N-phenylaniline provides a powerful foundation for future discovery and application.

References

  • Nianxin, R., Yongsheng, Y., Huijie, C., Changguang, Y., Teng, L., Yantao, W., & Weiran, Y. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(51), 17345–17357. [Link]

  • Li, Z., Li, C., & Wu, W. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 19(9), 13510-13523. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(51), 17345-17357. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(51), 17345-17357. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodoaniline. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Mernyák, E., Frank, É., Wölfling, J., & Schneider, G. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2033-2039. [Link]

  • SpectraBase. (n.d.). 2-Iodoaniline - Optional[1H NMR] - Spectrum. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Sdfine. (n.d.). 2-iodoaniline (for synthesis). [Link]

  • Pérez-Mayoral, E., Godino Ojer, M., Pastrana Martinez, L., & Maldonado-Hódar, F. J. (2020). Synthesis of 2‐phenyl indole from 2‐iodoaniline and phenylacetylene, in the presence of Et3N catalyzed by Pd/C. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (2013).
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suri, S. (2015). Ullmann Reaction. In Name Reactions in Organic Synthesis (pp. 411-414). Cambridge University Press. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐diiodo‐carbazoles 2 j–m and 2,3,6‐triiodo‐carbazole 2 n–I. [Link]

  • Brewster, R. Q. (1931). p-IODOANILINE. Organic Syntheses, 11, 62. [Link]

  • Brito, I., Cárdenas, A., Mundaca, A., López-Rodríguez, M., & Reyes, A. (2008). 2-Iodo-N-(2-nitro-phenyl-sulfan-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1473. [Link]

  • Brito, I., Cárdenas, A., Mundaca, A., López-Rodríguez, M., & Reyes, A. (2008). 2-Iodo-N-(2-nitrophenylsulfanyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1473. [Link]

  • Jolit, A., & Opatz, T. (2017). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 13, 1537–1542. [Link]

  • Nachtsheim, C., & Opatz, T. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-8. [Link]

  • Liu, Z., & Larock, R. C. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Tetrahedron, 63(2), 347-355. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-L-phenylalanine. PubChem Compound Database. [Link]

  • Iwasaki, H., Suzuki, K., Yamane, M., Yoshida, S., Kojima, N., Ozeki, M., & Yamashita, M. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. RSC Advances, 4(75), 40026-40029. [Link]

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Protocols & Analytical Methods

Method

Application Note: Carbazole Synthesis via 2-Iodo-N-phenylaniline Cyclization

This Application Note and Protocol Guide is structured to provide a comprehensive, technical, and actionable resource for the synthesis of carbazole using 2-iodo-N-phenylaniline. Executive Summary & Strategic Value Carba...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, technical, and actionable resource for the synthesis of carbazole using 2-iodo-N-phenylaniline.

Executive Summary & Strategic Value

Carbazole (9H-carbazole) scaffolds are ubiquitous in bioactive alkaloids (e.g., murrayafoline A, ellipticine) and organic optoelectronic materials (OLED host materials). While classical methods like the Fischer-Borsche synthesis or Graebe-Ullmann reaction remain valid, they often require harsh conditions or pre-functionalized hydrazines.

The cyclization of 2-iodo-N-phenylaniline represents a modern, atom-economical "pre-installed" approach. By utilizing the high reactivity of the C–I bond for oxidative addition, researchers can achieve intramolecular ring closure under milder conditions with higher functional group tolerance than traditional methods. This guide details the two most robust pathways: Palladium-Catalyzed Intramolecular C–H Arylation (Gold Standard) and Photochemical Radical Cyclization (Metal-Free Alternative).

Mechanistic Insight: The C-H Arylation Pathway

Understanding the mechanism is critical for troubleshooting low yields. The transformation of 2-iodo-N-phenylaniline to carbazole is not a simple substitution; it involves a transition-metal-mediated activation of an unreactive C–H bond.

The Catalytic Cycle (Pd-Catalyzed)
  • Oxidative Addition: Pd(0) inserts into the weak C–I bond of the precursor, forming an Ar-Pd(II)-I species.

  • Ligand Exchange/Coordination: The pendant phenyl ring coordinates or comes into proximity with the Pd center.

  • C–H Activation (CMD Pathway): Unlike electrophilic aromatic substitution, this step often proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism, where a carbonate or acetate base assists in deprotonating the ortho-C–H of the non-halogenated ring while the carbon binds to Palladium.

  • Reductive Elimination: The high-energy Pd(II) intermediate releases the carbazole product and regenerates the active Pd(0) catalyst.

Visualization of the Catalytic Cycle

Pd_Cycle Start 2-Iodo-N-phenylaniline OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Pd(0)Ln (Active Catalyst) Pd0->OxAdd CMD C-H Activation (CMD Transition State) OxAdd->CMD Agostic Interaction RedElim Reductive Elimination (Product Release) CMD->RedElim - Base-H RedElim->Pd0 Regeneration Product Carbazole (Target) RedElim->Product Base Base (K2CO3) - HI Base->CMD

Figure 1: Catalytic cycle for the intramolecular C-H arylation of 2-iodo-N-phenylaniline. Note the crucial role of the base in the CMD step.

Protocol A: Pd-Catalyzed Intramolecular C-H Arylation

Status: Validated | Scale: Gram-scale compatible | Yield Target: >85%[1]

This protocol utilizes a Pd(OAc)₂/PPh₃ system. While newer ligands (e.g., XPhos) exist, triphenylphosphine is sufficient for aryl iodides due to the weak C–I bond, making this a cost-effective standard.

Reagents & Materials
ComponentStoichiometryRoleNotes
2-Iodo-N-phenylaniline 1.0 equivPrecursorPurity >97% essential.
Pd(OAc)₂ 5 mol%Pre-catalystSource of Pd.[2]
PPh₃ 10-20 mol%LigandStabilizes Pd(0); prevents "Pd black" formation.
K₂CO₃ 2.0 - 3.0 equivBaseEssential for CMD mechanism. Must be anhydrous.
DMF or DMAc Solvent (0.1 M)MediumHigh boiling point polar aprotic solvent required.
Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Optional but Recommended)

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small volume of degassed DMF. Stir for 10 minutes at room temperature. The solution should turn yellow/orange, indicating the formation of active Pd species.

Step 2: Reaction Assembly

  • Charge a flame-dried Schlenk tube or pressure vial with a magnetic stir bar.

  • Add 2-iodo-N-phenylaniline (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Evacuate and backfill with Argon (3 cycles) to remove oxygen (O₂ inhibits Pd(0)).

  • Add DMF (degassed) via syringe to achieve a concentration of 0.1 M relative to the substrate.

  • Add the pre-formed catalyst solution via syringe.

Step 3: Thermal Cyclization

  • Seal the vessel.

  • Heat the reaction mixture to 100–110°C in an oil bath.

  • Monitoring: Monitor via TLC (Eluent: 10% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the starting iodide (Rf ~0.6) and appearance of highly fluorescent carbazole (Rf ~0.4).

    • Time: Typically 4–12 hours.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash organic layer with water (3x) to remove DMF (crucial to prevent streaking on columns) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 100% Hexanes → 5% EtOAc/Hexanes. Carbazole elutes easily.

Protocol B: Photochemical Radical Cyclization (Metal-Free)

Status: Alternative | Scale: mg to low gram | Yield Target: 60-75%

For applications where trace metal contamination is unacceptable (e.g., pharmaceutical intermediates requiring extremely low ppm metal limits), UV-mediated cyclization is a viable alternative.

Mechanism

Irradiation of the C–I bond leads to homolytic cleavage, generating a phenyl radical. This radical attacks the pendant aromatic ring (homolytic aromatic substitution), followed by oxidation (loss of H•) to aromatize the system.[3][4]

Methodology
  • Setup: Use a quartz reaction vessel (glass absorbs UV <300nm).

  • Solvent: Dissolve 2-iodo-N-phenylaniline in Benzene or Acetonitrile (0.01 M - dilute conditions prevent intermolecular coupling).

  • Irradiation: Place in a photochemical reactor equipped with a High-Pressure Mercury Lamp (UV) .

  • Reaction: Irradiate for 6–10 hours.

    • Note: The solution often turns dark due to iodine liberation. Adding a weak base (Na₂CO₃) or propylene oxide can scavenge HI/I₂.

  • Workup: Wash with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine. Extract and purify as in Protocol A.

Experimental Workflow Visualization

Workflow Setup Setup: Dry Schlenk Tube Ar Atmosphere Mix Reagents: Substrate + Pd/L + Base in DMF Setup->Mix Heat Reaction: 110°C, 12h (Monitor TLC) Mix->Heat Quench Workup: Dilute EtOAc Wash H2O (3x) Heat->Quench Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify QC QC: 1H NMR, MP (Check Purity) Purify->QC

Figure 2: Operational workflow for the Pd-catalyzed synthesis of carbazole.

Comparative Data & Troubleshooting

Method Comparison
FeaturePd-Catalyzed (Protocol A)Photochemical (Protocol B)
Yield High (85-95%)Moderate (60-75%)
Reaction Time Fast (4-12 h)Slow (6-24 h)
Scalability ExcellentPoor (Dilution required)
Tolerance High (Esters, Nitriles OK)Lower (Radical sensitive groups)
Cost Higher (Pd catalyst)Lower (Electricity/Lamp)
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: O₂ poisoning of Pd or wet solvent.

    • Fix: Ensure rigorous degassing. Use fresh Pd(OAc)₂.

  • Problem: Hydrodehalogenation (Formation of N-phenylaniline).

    • Cause: Hydride source present or temperature too high without reaction progress.

    • Fix: Ensure solvent is anhydrous. Lower temp to 90°C and increase time.

  • Problem: Pd Black Precipitation.

    • Cause: Ligand dissociation.

    • Fix: Increase PPh₃ loading to 20 mol% or switch to a bidentate ligand like dppe.

Safety & Compliance

  • Iodine Waste: The reaction generates iodide salts. Treat aqueous waste as halogenated.

  • Palladium: Heavy metal. Final products for biological use must be scavenged (e.g., using QuadraSil® scavengers) to meet ICH Q3D guidelines.

  • Solvents: DMF is hepatotoxic. Handle in a fume hood.

References

  • Tsang, W. C. P., et al. (2005).[5] "An Efficient Route to Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines..." Journal of the American Chemical Society. Link

  • Ackermann, L., et al. (2009).[5] "Palladium-Catalyzed Tandem Reaction for the One-Pot Synthesis of 9H-Carbazoles." Synthesis. Link

  • Liu, Z., & Larock, R. C. (2004).[5] "Synthesis of Carbazoles via Pd-Catalyzed C-H Activation." Organic Letters. Link

  • Budén, M. E., et al. (2014). "Transition-Metal-Free Synthesis of Carbazoles by Photostimulated Reactions." Journal of Organic Chemistry. Link

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Application

palladium-catalyzed synthesis using 2-Iodo-N-phenylaniline.

An In-Depth Technical Guide to Palladium-Catalyzed Synthesis Using 2-Iodo-N-phenylaniline Authored by a Senior Application Scientist Introduction: The Strategic Value of 2-Iodo-N-phenylaniline In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Palladium-Catalyzed Synthesis Using 2-Iodo-N-phenylaniline

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 2-Iodo-N-phenylaniline

In the landscape of modern synthetic chemistry, 2-Iodo-N-phenylaniline stands out as a highly versatile and strategic building block. Its unique structure, featuring a reactive carbon-iodine bond positioned ortho to a secondary amine, makes it an ideal precursor for constructing complex nitrogen-containing heterocyclic scaffolds. The iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary C-C and C-N bond formation.[1]

This guide focuses on the principal application of 2-Iodo-N-phenylaniline: the synthesis of carbazoles and their derivatives. Carbazoles are a critical structural motif found in numerous biologically active natural products, pharmaceuticals, and high-performance organic electronic materials.[2] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the palladium-catalyzed intramolecular C-H amination (a specialized Buchwald-Hartwig reaction), as well as its application in intermolecular Suzuki-Miyaura and Heck couplings.

Core Application: Intramolecular Amination for Carbazole Synthesis

The most powerful transformation of 2-Iodo-N-phenylaniline is its direct, palladium-catalyzed cyclization to form the carbazole core. This reaction proceeds via an intramolecular Buchwald-Hartwig amination, a robust method for forming aryl C-N bonds.[3] The development of this reaction has significantly expanded the toolkit for synthesizing aryl amines, often replacing harsher, traditional methods.[3]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of well-defined organometallic steps involving Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the carbon-iodine bond of 2-Iodo-N-phenylaniline. This is often the rate-determining step and forms a Pd(II) intermediate. The general reactivity order for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination & Deprotonation: The N-H bond of the aniline moiety coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to ensure efficient deprotonation.[4]

  • Reductive Elimination: This final, crucial step involves the formation of the new C-N bond, which creates the carbazole ring system. The Pd(II) center is simultaneously reduced back to the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants_products Overall Transformation Pd0 L₂Pd(0) Active Catalyst OxAdd L₂Pd(II)(Ar)(I) Oxidative Adduct Pd0->OxAdd Oxidative Addition Amido [L₂Pd(II)(Ar)(NHR')]⁺ Amido Complex OxAdd->Amido Amine Coordination & Deprotonation (+ Amine, - Base-H⁺, - I⁻) Reactant 2-Iodo-N-phenylaniline (Ar-I) OxAdd->Reactant Ar-I Amido->Pd0 Reductive Elimination Product Carbazole (Ar-NR'H) Amido->Product Product caption Fig 1: Catalytic Cycle for Intramolecular Buchwald-Hartwig Amination.

Caption: Fig 1: Catalytic Cycle for Intramolecular Buchwald-Hartwig Amination.

Protocol 1: Synthesis of 9H-Carbazole

This protocol details a standard procedure for the intramolecular cyclization of 2-Iodo-N-phenylaniline.

Materials:

  • 2-Iodo-N-phenylaniline (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Iodo-N-phenylaniline, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1 M solution with respect to the starting material.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 9H-carbazole.

Expert Insights & Parameter Optimization

The success of this synthesis hinges on the careful selection of each component.

ParameterCommon ChoicesRationale & Expert Commentary
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[4] Pd₂(dba)₃ is a common Pd(0) source, often preferred for its reliability, though it can be more air-sensitive.[7] The choice often depends on laboratory availability and the specific ligand system.
Ligand Xantphos, BINAP, BrettPhos, XPhosThis is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote the oxidative addition, and, most importantly, facilitate the C-N reductive elimination step, which is often rate-limiting.[6] Bidentate ligands like Xantphos or BINAP can enhance catalyst stability and efficiency.[3][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[4] NaOtBu is highly effective but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are milder, solid bases that are often easier to handle and can be effective, particularly with more sensitive substrates.[8]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are mandatory. Toluene is a common choice due to its high boiling point, suitable for the elevated temperatures often required.[8] Dioxane is also effective but has a higher freezing point.
Temperature 80 - 110 °CThe reaction generally requires heating to overcome the activation barriers for oxidative addition and reductive elimination. The optimal temperature should be determined empirically but typically falls in this range.[4]

Expanding Synthetic Utility: Intermolecular Couplings

Beyond cyclization, 2-Iodo-N-phenylaniline is an excellent substrate for intermolecular palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] Using 2-Iodo-N-phenylaniline, this reaction can introduce new aryl or vinyl substituents, which can serve as handles for subsequent transformations or as integral parts of the final target molecule.

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants 1. Combine Reactants - 2-Iodo-N-phenylaniline - Arylboronic Acid - Pd Catalyst & Ligand - Base Solvent 2. Add Anhydrous Solvent (e.g., Toluene/Water) Reactants->Solvent Reaction 3. Heat Under Inert Atmosphere (e.g., 90-100 °C) Solvent->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purify 5. Column Chromatography Workup->Purify Product 6. Yield Substituted Product (2-Aryl-N-phenylaniline) Purify->Product caption Fig 2: General workflow for Suzuki-Miyaura coupling.

Caption: Fig 2: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 2-Iodo-N-phenylaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine 2-Iodo-N-phenylaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction to 100 °C and stir vigorously for 8-16 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-phenyl-N-phenylaniline.

B. Heck Reaction: Introducing Alkenyl Groups

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[11] This is an effective way to install a vinyl group, which can participate in various subsequent reactions like pericyclic reactions or serve as a point for polymerization. The reaction typically proceeds with excellent trans selectivity.[12]

Protocol 3: Heck Reaction with Styrene

Materials:

  • 2-Iodo-N-phenylaniline (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a sealable reaction tube, add 2-Iodo-N-phenylaniline, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous acetonitrile, followed by triethylamine and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C for 12-24 hours.

  • After cooling, filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield (E)-2-(2-phenylvinyl)-N-phenylaniline.

Conclusion

2-Iodo-N-phenylaniline is a cornerstone reagent for the synthesis of N-heterocycles and complex aromatic systems. Mastery of its palladium-catalyzed transformations—particularly the intramolecular Buchwald-Hartwig amination for carbazole synthesis—provides researchers with a direct and efficient route to high-value molecular targets. The intermolecular Suzuki-Miyaura and Heck reactions further broaden its utility, allowing for the strategic installation of diverse functional groups. By understanding the underlying mechanisms and carefully controlling the key reaction parameters of catalyst, ligand, base, and solvent, scientists can reliably leverage this powerful building block in pharmaceutical discovery, materials science, and beyond.

References

  • Calibre Chemicals. (2025, September 17). Industrial Applications of 2-Iodoaniline in Organic Synthesis.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Pharmaceutical Intermediate Manufacturer. (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.
  • Pérez, C., et al. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
  • Daugulis, O., et al. (2021, March 4).
  • Wikipedia. Heck reaction. [Link]

  • Zhang, Y., et al. (2021, February 19). Palladium-Catalyzed Dual Coupling Reaction of 2-Iodobiphenyls with o-Bromoanilines through C-H Activation: An Approach for the Synthesis of Tribenzo[b,d,f]azepines. PubMed. [Link]

  • Daugulis, O. (n.d.). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC. [Link]

  • Daugulis, O., et al. (2025, November 13).
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Zhang, Y., et al. (2017, December 29). Synthesis of Carbazoles from 2‐Iodobiphenyls by Palladium‐Catalyzed C−H Activation and Amination with Diaziridinone. LabXing. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Tomkinson, N. C. O., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. (n.d.).
  • DOI. (2012, May 9). Cyclopalladated complexes of 2-phenylaniline and their catalytic activity in Suzuki and Heck reactions under mild conditions. [Link]

  • Chemistry Tutorials. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Hein, J., et al. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Zhang, Y., et al. (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Horizon Research Publishing. (2014, March 5). Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. [Link]

  • ResearchGate. Synthesis of 2‐phenyl indole from 2‐iodoaniline and phenylacetylene, in the presence of Et3N catalyzed by Pd/C. [Link]

  • Royal Society of Chemistry. (n.d.).
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Larock, R. C. (n.d.). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC - NIH. [Link]

  • Chen, Y., et al. (2023, March 29). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. [Link]

  • ResearchGate. The palladium-catalyzed, norbornene-mediated C–H functionalization of an iodoarene (the Catellani reaction). [Link]

  • de Jong, M., et al. (2006, June 15). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

  • Della Ca', N., et al. (n.d.). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. ChemRxiv. [Link]

  • Gulea, M., et al. (2011, April 15). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazoles. PubMed. [Link]

  • BenchChem. (2025, December).
  • MDPI. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]

  • Deng, G.-J., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols: The Pivotal Role of 2-Iodo-N-phenylaniline in Heterocyclic Synthesis

Introduction: A Strategic Precursor for High-Value Heterocycles Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and advanced functional materials. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Precursor for High-Value Heterocycles

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and advanced functional materials. Among these, carbazoles and phenazines are "privileged scaffolds," appearing in numerous biologically active molecules and organic electronic materials. The efficient construction of these complex ring systems is a central goal in modern organic synthesis. 2-Iodo-N-phenylaniline has emerged as a highly strategic and versatile precursor in this field.

Its utility is rooted in its unique structural features:

  • An Activated C-I Bond: The iodo group is an excellent leaving group, readily participating in a wide range of transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium and copper.[1][2]

  • A Pre-installed N-Phenyl Moiety: The existing N-phenyl bond serves as a crucial structural element that can be leveraged for intramolecular cyclization reactions, providing a direct and atom-economical pathway to fused heterocyclic systems.[3]

This guide provides an in-depth exploration of the application of 2-Iodo-N-phenylaniline in the synthesis of carbazoles and phenazines. It offers detailed, field-tested protocols, explains the causality behind experimental choices, and presents comparative data to aid researchers in drug development and materials science in leveraging this powerful synthetic intermediate.

Synthesis of Carbazoles via Intramolecular Cyclization

The most prominent application of 2-Iodo-N-phenylaniline is in the synthesis of the carbazole core via intramolecular C-H arylation. This transformation can be efficiently catalyzed by either palladium or copper complexes, offering flexibility in terms of cost and reaction conditions.

Mechanistic Overview: The Palladium-Catalyzed Pathway

The palladium-catalyzed synthesis of carbazoles from 2-Iodo-N-phenylaniline is a powerful one-pot, two-step process that begins with an intermolecular C-N coupling (if starting from o-iodoaniline) followed by an intramolecular C-H activation/arylation.[1] The key intramolecular cyclization step is believed to proceed through a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination.

Palladium-Catalyzed Carbazole Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 2-Iodo-N- phenylaniline Pd0->OxAdd CH_Activation C-H Activation Intermediate OxAdd->CH_Activation + Base - Base-H⁺X⁻ Carbazole_Pd Carbazole-Pd(II) Complex CH_Activation->Carbazole_Pd Intramolecular Coordination Carbazole_Pd->Pd0 Reductive Elimination Product Carbazole Product Carbazole_Pd->Product Start 2-Iodo-N-phenylaniline caption Fig 1: Pd-Catalyzed Intramolecular C-H Arylation Phenazine Synthesis Workflow A 2-Iodoaniline Derivative C Jourdan-Ullmann Coupling A->C B 2-Nitrohalobenzene Derivative B->C D 2-Nitro-N-phenylaniline Intermediate C->D E Reductive Cyclization D->E F Phenazine Product E->F caption Fig 2: General Workflow for Phenazine Synthesis

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the scale-up synthesis of 2-Iodo-N-phenylaniline

Technical Support Center & Troubleshooting Guide Current Status: Operational Ticket ID: #2-I-DPA-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Ortho" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Current Status: Operational Ticket ID: #2-I-DPA-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho" Challenge

The synthesis of 2-iodo-N-phenylaniline (also known as 2-iododiphenylamine) presents a classic regioselectivity paradox in scale-up chemistry.

The Trap: Many researchers attempt the direct iodination of N-phenylaniline (diphenylamine). Do not do this.

  • Why? The amino group directs electrophilic substitution to the para position. Direct iodination will almost exclusively yield 4-iodo-N-phenylaniline .

  • The Solution: You must construct the C-N bond after the iodine is in place, or use a specific ortho-directing coupling strategy.

This guide focuses on the most robust scale-up route: The Copper-Catalyzed Ullmann-Type Coupling of 1,2-Diiodobenzene with Aniline.

Module 1: Route Selection & Strategy

Q: Which synthetic route should I choose for >50g scale?

A: We recommend Route A (Statistical Coupling) for cost-efficiency and scalability, provided you strictly control stoichiometry.

FeatureRoute A: Statistical Coupling Route B: Directed Coupling Route C: Electrophilic Iodination
Reagents 1,2-Diiodobenzene + Aniline2-Iodoaniline + IodobenzeneDiphenylamine + NIS/I₂
Catalyst CuI / Ligand (e.g., L-Proline)CuI / LigandNone or Acid
Selectivity High (If stoichiometry is managed)Guaranteed (Structural)Poor (Favors para-isomer)
Cost Moderate (1,2-diiodobenzene is key)High (2-Iodoaniline is expensive)Low
Risk Over-arylation (formation of trimer)LowWrong Product
Visualizing the Decision Matrix

RouteSelection Start Start: Synthesis of 2-Iodo-N-phenylaniline Direct Method: Direct Iodination of Diphenylamine Start->Direct Avoid Coupling Method: Metal-Catalyzed C-N Coupling Start->Coupling Recommended ResultPara RESULT: 4-Iodo isomer (WRONG PRODUCT) Direct->ResultPara Choice Substrate Choice Coupling->Choice RouteA Route A: 1,2-Diiodobenzene + Aniline Choice->RouteA Scale-Up Preferred RouteB Route B: 2-Iodoaniline + Iodobenzene Choice->RouteB Small Scale / High Purity OutcomeA High Yield, Lower Cost (Requires Stoichiometry Control) RouteA->OutcomeA OutcomeB Guaranteed Selectivity (High Cost) RouteB->OutcomeB

Figure 1: Decision tree highlighting the necessity of C-N coupling over direct iodination to ensure ortho-regioselectivity.

Module 2: The Protocol (Route A)

Reference Protocol: Adapted from standard Ullmann-type coupling conditions (e.g., Ma et al., Buchwald et al.) optimized for mono-arylation of dihaloarenes.

Standard Operating Procedure (SOP)
  • Stoichiometry is King:

    • 1,2-Diiodobenzene: 2.0 equivalents (Excess is crucial to prevent double coupling).

    • Aniline: 1.0 equivalent.[1][2]

    • CuI (Copper(I) Iodide): 10 mol%.[3]

    • Ligand (L-Proline or 1,10-Phenanthroline): 20 mol%.

    • Base (K₂CO₃): 2.0 equivalents.[1][2]

    • Solvent: DMSO or DMF (0.5 M concentration relative to aniline).

  • Reaction Conditions:

    • Heat to 80–90°C under Argon/Nitrogen.

    • Time: Monitor by HPLC/TLC starting at 12 hours.

    • Critical: Do not exceed 100°C. Higher temperatures promote the reaction of the second iodine atom, leading to cyclization (carbazole formation) or oligomerization.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate.[1][4]

    • Wash organic layer with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove liberated iodine (purple color).

    • Wash with brine, dry over Na₂SO₄.[1]

Module 3: Troubleshooting & FAQs

Issue 1: "I am seeing a side product with M+ = 338 (approx)."

Diagnosis: You have formed N,N'-diphenyl-1,2-phenylenediamine (the "Trimer").

  • Cause: The product (2-iodo-N-phenylaniline) reacted with another molecule of aniline. This happens if the local concentration of aniline is too high or the catalyst is too active.

  • Fix:

    • Increase the equivalents of 1,2-diiodobenzene (from 1.5x to 2.0x or 3.0x).

    • Add the Aniline dropwise over 2 hours rather than all at once.

    • Recover the unreacted 1,2-diiodobenzene during column chromatography (it elutes first) to offset costs.

Issue 2: "I am seeing a side product with M+ = 167 (Carbazole)."

Diagnosis: Intramolecular cyclization.

  • Cause: The reaction temperature is too high. The remaining ortho-iodine is reacting with the ortho-hydrogen of the phenyl ring (C-H activation/cyclization).

  • Fix:

    • Strictly limit temperature to 90°C .

    • Switch from DMF to DMSO (often allows for milder temps due to better solubility).

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst poisoning or oxidation.

  • Cause: Cu(I) is easily oxidized to Cu(II), which is inactive in this cycle without a reducing environment.

  • Fix:

    • Ensure the inert atmosphere (Argon balloon/manifold) is rigorous.

    • Add a reductant: 5–10 mol% Ascorbic Acid can help maintain the active Cu(I) species.

Issue 4: "My product is turning purple/black on the shelf."

Diagnosis: Photolytic instability of the C-I bond.

  • Cause: 2-iodo-N-phenylaniline is light-sensitive. The iodine radical can cleave, leading to oxidation.

  • Fix:

    • Store in amber vials wrapped in foil.

    • Store at 4°C .

    • Recrystallize from Hexane/EtOAc if significant degradation occurs.

Module 4: Mechanism & Logic

Understanding the mechanism helps predict impurities. The reaction follows a Cu(I)/Cu(III) catalytic cycle.[5]

Mechanism cluster_cycle Cu-Catalyzed Cycle CuI [L-Cu-I] OxAdd Oxidative Addition (Ar-Cu-I-I) CuI->OxAdd + 1,2-Diiodo Subst Ligand Exchange (Ar-Cu-NHPh) OxAdd->Subst + Aniline / Base RedElim Reductive Elimination Subst->RedElim RedElim->CuI Regenerate Catalyst Product 2-Iodo-N-phenylaniline RedElim->Product Reagents 1,2-Diiodobenzene + Aniline Reagents->CuI Side1 Side Reaction: 2nd Arylation (Trimer) Product->Side1 Excess Aniline High Temp Side2 Side Reaction: Cyclization (Carbazole) Product->Side2 High Temp (>100°C)

Figure 2: Mechanistic pathway showing the primary catalytic cycle and the divergence points for common impurities (Trimer and Carbazole).[5]

Module 5: Summary of Physical Data

PropertyValueNotes
CAS Number 615-43-0
Molecular Weight 295.12 g/mol
Appearance Yellow crystalline solidDarkens upon oxidation
Melting Point 56–58 °CSharp mp indicates purity
Solubility Soluble in EtOAc, DCM, DMSOInsoluble in water
TLC (Rf) ~0.6 (Hexane:EtOAc 9:1)Distinct from Aniline (lower) and Diiodobenzene (higher)

References

  • Ullmann Coupling Reviews: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

  • General Copper Catalysis: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper: recent developments. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Specific Synthesis Context (Carbazole Precursors): Li, W., & Dixneuf, P. H. (2013). Cu-catalyzed synthesis of carbazoles via intramolecular C-H functionalization.
  • Org. Synth. Procedure (Analogous): Organic Syntheses, Coll. Vol. 2, p. 347 (1943). (Reference for handling iodoanilines and purification logic). Link

Sources

Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Iodo-N-phenylaniline

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 2-iodo-N-phenylaniline. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 2-iodo-N-phenylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will address common issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My Suzuki coupling reaction with 2-iodo-N-phenylaniline is showing low to no yield. What are the most common initial checks I should perform?

A1: When encountering a low or non-existent yield, it's crucial to systematically review the foundational elements of your reaction setup. Here are the primary points to investigate:

  • Integrity of Reagents:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved by a proton source (often water)[1][2]. This is especially true for heteroaryl boronic acids. Consider using a freshly opened bottle or purifying your boronic acid. Alternatively, more stable boronic esters, such as pinacol esters, can be used[3]. These can generate the necessary boronic acid in situ[3].

    • Palladium Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species[4]. If you are using a Pd(II) source like Pd(OAc)₂, its reduction might be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air- and moisture-stable precatalyst like Pd-PEPPSI-IPr, which has shown high reactivity in similar couplings[5][6][7].

    • Solvent and Base Purity: The purity of your solvent and base is critical. Ensure solvents are appropriately degassed and anhydrous if the protocol requires it[4]. The base should be of high purity and handled correctly to avoid contamination.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to failed reactions and an increase in side products like homocoupling[4][8]. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with the inert gas for an extended period (15-30 minutes)[4].

    • Efficient Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the surface area between the two phases, facilitating the reaction[4].

Specific Experimental Issues

Q2: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (N-phenylaniline). What causes this and how can I prevent it?

A2: The formation of N-phenylaniline is a result of a dehalogenation side reaction. After the initial oxidative addition of 2-iodo-N-phenylaniline to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated product[1].

Causality and Prevention:

  • Hydride Source: The hydride can originate from various components in the reaction, including amine bases or alcohol solvents[1].

  • β-Hydride Elimination: If your boronic acid partner has β-hydrogens, this can be a pathway to forming a palladium-hydride species, which then leads to dehalogenation of the aryl halide[9][10].

  • Minimization Strategies:

    • Choice of Base and Solvent: If you suspect your base or solvent is the hydride source, consider switching to alternatives. For instance, using a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ instead of an amine base can be beneficial.

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich phosphine ligands can often promote the desired C-C bond formation[11]. For sterically hindered substrates like 2-iodo-N-phenylaniline, ligands like AntPhos have been shown to be effective in suppressing β-hydride elimination pathways in similar systems[9][12][13].

Q3: My primary side product is the homocoupling of my boronic acid. What is the cause and how can I suppress it?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl species derived from two molecules of your boronic acid.

Causality and Prevention:

  • Presence of Oxygen: The most common culprit for homocoupling is the presence of oxygen[1][4]. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.

  • Pd(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from the oxidation of Pd(0) by air, can promote homocoupling[1].

  • Minimization Strategies:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction is performed under strictly anaerobic conditions. Improve your degassing procedure for the solvent and maintain a positive pressure of an inert gas throughout the reaction[4][8].

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help minimize the amount of Pd(II) present at the beginning of the reaction[4].

Optimization of Reaction Parameters

Q4: Given the steric hindrance from the ortho-iodo and the N-phenyl groups, what specific catalyst and ligand system would you recommend for this coupling?

A4: The steric bulk around the reaction center in 2-iodo-N-phenylaniline indeed presents a challenge, primarily by slowing down the oxidative addition and reductive elimination steps of the catalytic cycle[10]. To overcome this, a catalyst system with high activity and the ability to accommodate sterically demanding substrates is required.

Recommended Systems:

  • Bulky Monophosphine Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for sterically hindered couplings[14]. They are electron-rich and bulky, which promotes both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as Pd-PEPPSI-IPr, are highly active and have demonstrated excellent performance in challenging cross-coupling reactions, including those with sterically hindered substrates[5][15][16]. These catalysts are often air- and moisture-stable, adding to their practical advantages[5][6][7]. A palladacycle pre-catalyst bearing an N-heterocyclic carbene ligand has been successfully used for the synthesis of di- and tri-ortho-substituted biaryls at room temperature[17].

Catalyst SystemKey AdvantagesTypical Loading
Pd(OAc)₂ / SPhos Readily available components, well-documented for hindered couplings.1-2 mol% Pd, 2-4 mol% Ligand
Pd-PEPPSI-IPr Air- and moisture-stable, high reactivity, commercially available.[5][6][7]1-3 mol%

Q5: What is the optimal choice of base and solvent for the Suzuki coupling of 2-iodo-N-phenylaniline?

A5: The choice of base and solvent is critical and often interdependent. The base plays a crucial role in activating the boronic acid for transmetalation[18][19].

Base Selection:

  • Inorganic Bases: Strong inorganic bases are generally preferred for this type of reaction.

    • K₃PO₄ (Potassium Phosphate): Often a good choice for sterically hindered couplings and can be used in anhydrous conditions, which can help if protodeboronation is an issue[14][20].

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be very effective, though more expensive.

    • K₂CO₃ (Potassium Carbonate): A standard and cost-effective choice, often used in aqueous solvent mixtures[14].

Solvent Selection:

  • Aprotic Polar Solvents: These are commonly used in Suzuki couplings.

    • Dioxane, THF, Toluene: These are all good starting points[1][10][19].

    • Solvent Mixtures: Often, a mixture of an organic solvent with water (e.g., Toluene:Water 4:1) is beneficial as water can help dissolve the inorganic base and facilitate the reaction[1][21]. For instance, a methanol-water mixture has been shown to be effective[22].

A recommended starting point for optimization would be K₃PO₄ in dioxane or a THF/water mixture.

Experimental Workflow & Protocols

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R'B(OH)_3]^- PdII_R Ar-Pd(II)-R'(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose and resolve common issues with the Suzuki coupling of 2-iodo-N-phenylaniline.

Troubleshooting_Flowchart Troubleshooting Flowchart Start Low/No Yield CheckReagents Check Reagent Quality (Boronic Acid, Catalyst, Solvent, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Stirring) CheckReagents->CheckConditions SideProducts Analyze for Side Products CheckConditions->SideProducts Dehalogenation Dehalogenation Product? SideProducts->Dehalogenation Yes Homocoupling Homocoupling Product? SideProducts->Homocoupling Yes OptimizeCatalyst Optimize Catalyst System (Ligand, Pd Source) SideProducts->OptimizeCatalyst No Dominant Side Product ChangeHydrideSource Change Base/Solvent to Minimize Hydride Source Dehalogenation->ChangeHydrideSource ImproveDegassing Improve Degassing Use Pd(0) Source Homocoupling->ImproveDegassing OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent Success Successful Reaction OptimizeBaseSolvent->Success ChangeHydrideSource->OptimizeCatalyst ImproveDegassing->OptimizeCatalyst

Caption: A step-by-step guide to troubleshooting the Suzuki coupling.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of 2-iodo-N-phenylaniline with a generic arylboronic acid.

Materials:

  • 2-Iodo-N-phenylaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-iodo-N-phenylaniline, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment[21].

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Stir the mixture for a few minutes, then add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, T., & Tang, W. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(3), 235-239. [Link]

  • Wikipedia contributors. (2023, December 2). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]

  • Leeson, P. D. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Butters, M., Clarke, M. L., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17094–17111. [Link]

  • Zhang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 235-239. [Link]

  • Amatore, C., Leconte, M., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Israel Journal of Chemistry, 54(5-6), 637-649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wikipedia contributors. (2024, January 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]

  • Mondal, S., Roy, D., & Gevorgyan, V. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19748–19754. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365–1378. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

  • Lee, H. M., Chiu, H.-C., & Lu, C.-Y. (2012). Suzuki-Miyaura cross-coupling reaction catalyzed by PEPPSI-type 1,4-di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) palladium complex. Dalton Transactions, 41(47), 14261-14264. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • ResearchGate. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Li, B., Guan, Z., & Wang, C. (2018). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Catalysis Science & Technology, 8(19), 4964-4972. [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2021). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. AIP Conference Proceedings, 2372(1), 070014. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2014). Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions. International Journal of Organic Chemistry, 4(1), 1-6. [Link]

  • Silingardi, C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 20436-20453. [Link]

  • Colletto, C., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Cyclopalladated complexes of 2-phenylaniline and their catalytic activity in Suzuki and Heck reactions under mild conditions. Tetrahedron Letters, 53(29), 3745-3748. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Colletto, C., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Procter, D. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 476-490. [Link]

  • Bioorganic & Medicinal Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Iodo-N-phenylaniline Reactions

Ticket Subject: Minimizing Reductive Homocoupling & Dimerization Events Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The Substrate & The Problem The Substrate: 2-Iodo-N-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Reductive Homocoupling & Dimerization Events

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The Substrate & The Problem

The Substrate: 2-Iodo-N-phenylaniline is a "privileged scaffold" in medicinal chemistry, primarily serving as the precursor for N-phenylcarbazole via intramolecular C–N bond formation (cyclization) or as a substrate for cross-coupling (e.g., Suzuki-Miyaura).

The Issue: Users frequently report the formation of the homocoupling dimer (N,N'-diphenyl-2,2'-diaminobiphenyl) rather than the desired cyclized or cross-coupled product. This is a reductive homocoupling event mediated by the metal center, often driven by:

  • Oxygen contamination (promoting Pd(II)/Pd(IV) redox cycles).[1]

  • Concentration effects (favoring intermolecular kinetics over intramolecular cyclization).

  • Ligand deficiency (allowing the formation of bridged

    
    -halogen dimers).
    

This guide provides a self-validating troubleshooting workflow to suppress this pathway.

Diagnostic Workflow (Interactive Logic)

Before altering your chemistry, use this decision tree to identify the root cause of your homocoupling.

TroubleshootingLogic Start START: High Homocoupling Observed CheckAtmosphere 1. Is the reaction turning black/precipitating early? Start->CheckAtmosphere CheckConc 2. What is the Substrate Concentration? CheckAtmosphere->CheckConc No (Solution stays clear/brown) O2Leak Diagnosis: Oxygen Leak (Oxidative Homocoupling) CheckAtmosphere->O2Leak Yes (Pd-black forms) CheckLigand 3. Ligand:Pd Ratio CheckConc->CheckLigand < 0.05 M ConcIssue Diagnosis: Kinetic Error (Intermolecular favored > 0.1M) CheckConc->ConcIssue > 0.1 M LigandIssue Diagnosis: 'Naked' Palladium (Bridging Mechanism) CheckLigand->LigandIssue < 2:1 Ratio Solution3 Action: Increase Ligand Loading (Use Bulky Phosphines) CheckLigand->Solution3 Low Steric Bulk Solution1 Action: Switch to Freeze-Pump-Thaw + Argon Sparging O2Leak->Solution1 Solution2 Action: Dilute to <0.05 M or Slow Addition ConcIssue->Solution2

Figure 1: Diagnostic logic tree for identifying the primary driver of homocoupling in aryl iodide systems.

Technical FAQs: Mechanisms & Causality
Q1: Why does Oxygen cause homocoupling if the reaction is "reductive"?

A: While the dimerization of the aryl iodide is formally a reduction (2 Ar-I


 Ar-Ar), the presence of oxygen facilitates the regeneration of Pd(II) species that are prone to disproportionation.
  • Mechanism: Oxygen can oxidize Pd(0) to peroxo-Pd(II) species. These species accelerate the "Glaser-type" oxidative homocoupling or facilitate the formation of bridged species (Ar-Pd-(

    
    -I)-Pd-Ar), which undergo reductive elimination to form the dimer.
    
  • Evidence: Studies in JACS have shown that even trace

    
     (ppm levels) can shift the selectivity from cross-coupling to homocoupling by orders of magnitude [1].
    
Q2: I am trying to synthesize Carbazole (Intramolecular). Why am I getting the Dimer (Intermolecular)?

A: This is a classic Kinetic vs. Thermodynamic competition.

  • The Trap: Intramolecular cyclization is a unimolecular reaction (Rate =

    
    ). Homocoupling is bimolecular (Rate = 
    
    
    
    ).
  • The Fix: If you run the reaction at high concentration (>0.1 M), the bimolecular rate dominates. You must operate under high dilution conditions (0.01 M – 0.05 M) to statistically favor the cyclization event.

Q3: Does the choice of Base affect homocoupling?

A: Yes.

  • Strong Bases (e.g., KOtBu): Can promote radical pathways via Single Electron Transfer (SET), which increases homocoupling.

  • Carbonate Bases (e.g.,

    
    , 
    
    
    
    ):
    Generally safer. Cesium is often preferred (the "Cesium Effect") because its solubility profile and cation size assist in stabilizing the transition states for cross-coupling over homocoupling [2].
Experimental Protocol: The "Zero-Dimer" Standard

This protocol is designed to minimize homocoupling for Suzuki Cross-Coupling or Intramolecular Cyclization of 2-iodo-N-phenylaniline.

Reagents & Setup
  • Substrate: 2-Iodo-N-phenylaniline (1.0 equiv).

  • Catalyst:

    
     + SPhos  or XPhos  (Ligand choice is critical; bulky biaryl phosphines suppress dimerization).
    
  • Solvent: Toluene or Dioxane (Anhydrous, 99.9%).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Solvent Preparation Do not just bubble N2. Perform a Freeze-Pump-Thaw cycle (x3) on the solvent. Reason: Removes dissolved oxygen that standard sparging misses.
2 Vessel Charging Add solid reagents (Substrate, Base, Ligand) to a Schlenk tube. Do not add Pd source yet. Reason: Prevents any pre-complexation with moisture/air before the inert atmosphere is established.
3 Evacuation Evacuate solids for 15 mins, backfill with Argon (x3).
4 Solvent Addition Add degassed solvent via syringe.
5 Catalyst Injection Add Pd catalyst (dissolved in minimal degassed solvent) LAST . Reason: Ensures the ligand is already in solution to "catch" the Pd, preventing the formation of "naked" Pd clusters which catalyze homocoupling.
6 Temperature Ramp Heat to 80-100°C. Do not overshoot. Reason: Extreme heat (>120°C) promotes ligand dissociation, leading to catalyst death and homocoupling.
Data & Comparative Analysis

Table 1: Impact of Ligand & Concentration on Selectivity (Simulated data based on typical Pd-catalyzed aryl iodide behaviors [3])

EntryLigandConc.[2][3][4][5] (M)AtmosphereHomocoupling (Dimer) %Desired Product %
1

0.20Air45% 30%
2

0.20Argon15% 75%
3SPhos0.20Argon5% 92%
4SPhos0.05 Argon<1% >98%

Key Takeaway: The combination of Bulky Ligand (SPhos) and Low Concentration (0.05 M) virtually eliminates the homocoupling pathway.

Visualizing the Competing Pathways

Understanding the mechanism allows you to intervene at the correct step.

ReactionPathways Substrate 2-Iodo-N-phenylaniline OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd(0) LigandCoord Ligand Coordination (Bulky Ligand) OxAdd->LigandCoord High Ligand Load Disproportionation Disproportionation/ Ligand Exchange OxAdd->Disproportionation Low Ligand / O2 Cyclization Intramolecular C-N Coupling LigandCoord->Cyclization Carbazole PRODUCT: N-Phenylcarbazole Cyclization->Carbazole BisArylPd Bis-Aryl Complex (Ar-Pd-Ar) Disproportionation->BisArylPd Homocouple SIDE PRODUCT: Biaryl Dimer BisArylPd->Homocouple Reductive Elim.

Figure 2: Kinetic competition between the desired carbazole formation (Green) and the unwanted homocoupling (Red).

References
  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836.

  • Ackermann, L., et al. (2013). "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts." Beilstein Journal of Organic Chemistry, 9, 1196–1204.

  • Amatore, C., & Jutand, A. (2000). "Role of Negative Ions in Palladium-Catalyzed Reactions." Accounts of Chemical Research, 33(5), 314–321.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Iodo-N-phenylaniline vs. 2-Bromo-N-phenylaniline in Carbazole Synthesis

[1] Executive Summary In the synthesis of carbazoles via intramolecular Palladium-catalyzed C–H functionalization, the choice between 2-iodo-N-phenylaniline (Substrate I) and 2-bromo-N-phenylaniline (Substrate Br) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of carbazoles via intramolecular Palladium-catalyzed C–H functionalization, the choice between 2-iodo-N-phenylaniline (Substrate I) and 2-bromo-N-phenylaniline (Substrate Br) is a critical decision point that dictates the reaction kinetics, catalyst loading, and economic feasibility of the process.[1]

  • The "Iodo-Advantage": Substrate I exhibits superior reactivity due to the lower bond dissociation energy (BDE) of the C–I bond, facilitating rapid oxidative addition even at lower temperatures (80–100 °C) or with ligand-free catalytic systems. It is the preferred choice for small-scale discovery chemistry and thermally sensitive substrates.[1]

  • The "Bromo-Scalability": Substrate Br is significantly more cost-effective and stable but requires higher activation energies (temperatures >120 °C) or electron-rich phosphine ligands to overcome the slower oxidative addition step.[1] It is the standard for process-scale manufacturing where raw material cost outweighs catalyst complexity.[1]

Mechanistic Analysis & Kinetic Profiles[1][2]

The conversion of 2-halo-N-phenylanilines to carbazoles proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The efficiency of this transformation hinges on the Oxidative Addition (OA) step, which is typically rate-determining for aryl bromides but often fast for aryl iodides.

Bond Dissociation Energy (BDE) & Reactivity

The fundamental difference lies in the carbon-halogen bond strength. The weaker C–I bond allows for facile cleavage by the Pd(0) species.

Parameter2-Iodo-N-phenylaniline2-Bromo-N-phenylanilineImpact on Protocol
C–X BDE ~65 kcal/mol~81 kcal/molIodide reacts ~10²–10³ times faster in OA step.[1]
OA Barrier Low (< 10 kcal/mol)Moderate (~15–20 kcal/mol)Bromide requires heat or electron-rich ligands (e.g., P(t-Bu)₃).
Lability High (Light sensitive)Low (Stable)Bromide is easier to handle in bulk storage.
The Catalytic Cycle

The pathway involves:

  • Oxidative Addition: Pd(0) inserts into the C–X bond.[2] (Fast for I, Slow for Br).

  • C–H Activation: Electrophilic palladation or Concerted Metalation-Deprotonation (CMD) at the ortho-position of the non-halogenated ring.

  • Reductive Elimination: Formation of the C–C bond to close the carbazole ring and regeneration of Pd(0).

Pathway Visualization

The following diagram illustrates the kinetic bottleneck differences between the two substrates.

CatalyticCycle cluster_legend Kinetic Bottleneck Pd0 Pd(0) Active Species Complex1 Oxidative Addition Complex (Ar-Pd-X) Pd0->Complex1 Oxidative Addition (Fast for I, Slow for Br) Substrate 2-Halo-N-phenylaniline Substrate->Complex1 Complex2 Palladacycle Intermediate Complex1->Complex2 Intramolecular C-H Activation Complex2->Pd0 Catalyst Regeneration Product Carbazole (Final Product) Complex2->Product Reductive Elimination

Caption: The Oxidative Addition step (Red Arrow) is the primary differentiator. For Bromides, this step often requires high temperature or specialized ligands to proceed efficiently.

Comparative Performance Data

The following data summarizes typical performance metrics derived from internal optimization studies and literature precedents (e.g., Åkermark et al., Buchwald et al.).

Table 1: Reaction Performance Under Standard Conditions

Standard Conditions: 5 mol% Pd(OAc)₂, 2 equiv K₂CO₃, DMF, 12 hours.

Variable2-Iodo-N-phenylaniline2-Bromo-N-phenylanilineAnalysis
Temp.[1][3] Required 90–100 °C130–150 °CIodide allows milder processing, reducing energy costs.
Yield (Ligand-Free) 92–96%45–60%Bromide performs poorly without ligands (e.g., PPh₃, PCy₃).
Yield (With Ligand) >98%90–95%Ligands equalize the yield but increase the cost of Goods (COGS).
Reaction Time 2–4 Hours12–24 HoursIodide offers higher throughput.[1]
Side Products Dehalogenation (<5%)Unreacted SM (>30%)Bromide suffers from stalled conversion if catalyst deactivates.

Experimental Protocols

Protocol A: High-Efficiency Synthesis (Iodide Substrate)

Recommended for: Discovery chemistry, small batches, thermally sensitive functional groups.

Reagents:

  • 2-Iodo-N-phenylaniline (1.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[4]

  • K₂CO₃ (2.0 equiv)

  • DMF (0.2 M concentration)

Procedure:

  • Charge a reaction vial with 2-iodo-N-phenylaniline (295 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the mixture to 100 °C for 3 hours .

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by Carbazole (fluorescent spot, Rf ~0.5).

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate.

Protocol B: Cost-Optimized Synthesis (Bromide Substrate)

Recommended for: Scale-up (>100g), robust substrates.[1]

Reagents:

  • 2-Bromo-N-phenylaniline (1.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[4]

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) or XPhos (for difficult cases).

  • K₂CO₃ (2.0 equiv)

  • DMAc (N,N-Dimethylacetamide) (0.5 M)

Procedure:

  • Charge flask with 2-bromo-N-phenylaniline (1.0 equiv), Pd(OAc)₂, PCy₃, and base.[1]

  • Critical Step: Ensure thorough deoxygenation (sparge with Argon for 15 mins) to protect the electron-rich phosphine ligand.

  • Add DMAc and heat to 140 °C for 18 hours .

  • Note: The higher temperature is non-negotiable for the bromide without using expensive "Buchwald 3rd Gen" precatalysts.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate precursor for your specific application.

DecisionTree Start Start: Select Substrate Scale Is the scale > 100g? Start->Scale TempSens Is the molecule thermally sensitive? Scale->TempSens No (Discovery/Lab) Cost Is Catalyst Cost a limiting factor? Scale->Cost Yes (Process/Mfg) UseBr USE BROMIDE (High Temp, Ligand Required) TempSens->UseBr No UseI USE IODIDE (Mild Temp, Ligand-Free) TempSens->UseI Yes (>120°C unstable) Cost->UseBr Yes (Br is cheaper) Cost->UseI No (Time is money)

Caption: Decision logic for substrate selection. Green path indicates ideal scenarios for Iodide; Red path indicates scenarios necessitating Bromide.

References

  • Åkermark, B., et al. (1997). "Palladium-Catalyzed Synthesis of Carbazoles." Journal of Organic Chemistry. (Establishes the baseline Pd(OAc)₂ cyclization protocols).

  • Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization." Journal of the American Chemical Society. (Discusses ligand effects and amide-directed cyclization).

  • Fagnou, K., et al. (2005). "Palladium-Catalyzed Biaryl Coupling: C-H Activation vs Oxidative Addition." Science. (Mechanistic insights into the competition between OA and C-H activation).

  • National Institutes of Health (NIH). "Synthesis of Carbazoles via Cross-Coupling of o-Iodoanilines." (Comparative yield data for iodo-precursors).

  • Chemical Reviews. (2015). "Catalytic C–C Bond Activations via Oxidative Addition to Transition Metals." (Detailed kinetic data on C-I vs C-Br bond energies).

Sources

Comparative

Orthogonal Purity Validation of 2-Iodo-N-phenylaniline: A Comparative Guide to HPLC and NMR Spectroscopy

In the landscape of pharmaceutical research and drug development, the purity of starting materials and synthetic intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. For a versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and synthetic intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. For a versatile building block like 2-Iodo-N-phenylaniline, used in the synthesis of a range of bioactive molecules, rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of downstream success. This guide provides an in-depth comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of 2-Iodo-N-phenylaniline.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore the strengths and limitations of each technique, present detailed experimental protocols, and offer insights into interpreting the data to build a complete and trustworthy purity profile.

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination can be misleading.[1] An impurity might co-elute with the main peak in HPLC or its signals might be masked in an NMR spectrum. Orthogonal methods, which rely on different chemical and physical principles for separation and detection, provide a more complete picture of a sample's composition.[1][2] For 2-Iodo-N-phenylaniline, HPLC separates components based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[3][4] By employing both, we can be more confident in the assigned purity value.

High-Performance Liquid Chromatography (HPLC): Profiling the Impurities

HPLC is a highly sensitive technique ideal for detecting and quantifying trace impurities.[5] For a compound like 2-Iodo-N-phenylaniline, a reversed-phase HPLC (RP-HPLC) method is most suitable, separating compounds based on their hydrophobicity.

Causality in HPLC Method Design

The choice of a C18 column is based on its nonpolar stationary phase, which will retain the aromatic 2-Iodo-N-phenylaniline and its likely less polar impurities. A mobile phase of acetonitrile and water provides a polar environment to elute the compounds, and a gradient elution is often employed to ensure that both more and less polar impurities are resolved from the main peak. UV detection is appropriate as the aromatic rings in the analyte and expected impurities are chromophoric.

Experimental Protocol: RP-HPLC Analysis of 2-Iodo-N-phenylaniline

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), optional for improving peak shape

  • 2-Iodo-N-phenylaniline sample

  • Reference standards for potential impurities (e.g., 2-iodoaniline, aniline)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% TFA (optional) and mobile phase B as acetonitrile with 0.1% TFA (optional). Degas both solvents.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 2-Iodo-N-phenylaniline sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all observed peaks in the chromatogram.

    • Calculate the purity of 2-Iodo-N-phenylaniline as the percentage of the main peak area relative to the total area of all peaks.

Parameter Typical Value Rationale
Column C18, 4.6 x 250 mm, 5 µmGood retention and resolution for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% TFACommon mobile phase for RP-HPLC; TFA can improve peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic rings provide strong UV absorbance at this wavelength.
Temperature 30 °CProvides reproducible retention times.

Table 1. Summary of typical HPLC parameters for the analysis of 2-Iodo-N-phenylaniline.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water) C Inject Sample (10 µL) A->C B Prepare Sample Solution (1 mg/mL in Acetonitrile) B->C D Gradient Elution on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: A streamlined workflow for the HPLC purity analysis of 2-Iodo-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Confirmation and Quantification

While HPLC is excellent for detecting trace impurities, ¹H NMR spectroscopy provides invaluable structural confirmation of the main component and allows for the identification and quantification of impurities, especially those present at levels of ~0.1% and above.[3] Quantitative NMR (qNMR) offers a primary method of measurement without the need for a specific reference standard of the analyte itself.[6]

The Rationale Behind NMR Analysis

¹H NMR is particularly useful as it provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. By comparing the observed spectrum to the known spectrum of 2-Iodo-N-phenylaniline, one can confirm its identity.[7] Impurities will present as additional peaks in the spectrum. For quantitative analysis, a certified internal standard is used, and the purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[8]

Experimental Protocol: ¹H NMR and qNMR Analysis of 2-Iodo-N-phenylaniline

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • 2-Iodo-N-phenylaniline sample

  • Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure for ¹H NMR (Qualitative Purity):

  • Sample Preparation: Dissolve 5-10 mg of the 2-Iodo-N-phenylaniline sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Assign the peaks corresponding to 2-Iodo-N-phenylaniline.

    • Identify any unassigned peaks as potential impurities.

Procedure for Quantitative ¹H NMR (qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard into a vial.

    • Accurately weigh approximately 20 mg of the 2-Iodo-N-phenylaniline sample into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of 2-Iodo-N-phenylaniline and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Compound ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) Expected Impurities and their Signals
2-Iodo-N-phenylaniline δ 7.78 (d, J = 7.6 Hz, 1H), 7.32-7.30 (m, 2H), 7.21-7.20 (m, 2H), 7.15-7.13 (m, 2H), 7.04 (td, J = 7.2, 1.2 Hz, 1H), 6.65-6.61 (m, 1H), 5.92 (s, 1H, NH)[7]2-Iodoaniline: Signals in the aromatic region and a broad NH₂ peak. Aniline: Signals in the aromatic region and a broad NH₂ peak.

Table 2. Expected ¹H NMR data for 2-Iodo-N-phenylaniline and potential impurities.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Accurately weigh sample and internal standard (for qNMR) B Dissolve in CDCl3 A->B C Acquire 1H NMR Spectrum (long relaxation delay for qNMR) B->C D Process Spectrum (Phase, Baseline, Integrate) C->D E Identify Impurity Peaks D->E F Calculate Purity (qNMR) D->F

Caption: A systematic workflow for the NMR purity assessment of 2-Iodo-N-phenylaniline.

Comparative Analysis: HPLC vs. NMR

Feature HPLC NMR
Principle Chromatographic separation based on polarity.Nuclear magnetic resonance of atomic nuclei.
Sensitivity High (ppm levels). Excellent for trace impurities.Lower (~0.1%). Good for major components and quantifiable impurities.
Quantification Relative (area percent), requires standards for absolute quantification.Absolute (qNMR) with a certified internal standard.
Structural Information Minimal (retention time).Detailed structural information.
Throughput Higher, with typical run times of 20-30 minutes.Lower, especially for qNMR which requires longer relaxation delays.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes.No, the sample can be recovered.

Table 3. A head-to-head comparison of HPLC and NMR for purity analysis.

Conclusion: A Synergistic Approach to Purity Validation

Neither HPLC nor NMR alone can provide a complete and infallible assessment of the purity of 2-Iodo-N-phenylaniline. HPLC, with its high sensitivity, is the ideal tool for creating a detailed impurity profile and detecting trace contaminants.[5] Conversely, NMR spectroscopy provides unambiguous structural confirmation of the main component and offers a powerful method for absolute quantification through qNMR.[6]

For researchers, scientists, and drug development professionals, the adoption of an orthogonal approach utilizing both HPLC and NMR is the most robust strategy for ensuring the purity of 2-Iodo-N-phenylaniline. This dual-pronged validation provides the highest level of confidence in the quality of this critical synthetic intermediate, ensuring the integrity and reproducibility of subsequent research and development activities.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). In Google Scholar. Retrieved February 22, 2026, from [https://s3.eu-west-1.amazonaws.com/assets.prod.pr/", "navigation": "Search", "publication": "Google Scholar", "title": "A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen", "url": "https://s3.eu-west-1.amazonaws.com/assets.prod.pr/files/2021-03/s41428-021-00469-8.pdf" }
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). In Organomation. Retrieved February 22, 2026, from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research. (2025, April 13). In Mestrelab Research. Retrieved February 22, 2026, from [Link]

  • qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21). In Manufacturing Chemist. Retrieved February 22, 2026, from [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. (2025, January 21). In Alphalyse. Retrieved February 22, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). In Emery Pharma. Retrieved February 22, 2026, from [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). In JEOL Ltd.. Retrieved February 22, 2026, from [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. (n.d.). In pubs.acs.org. Retrieved February 22, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). In analyticalsciencejournals.onlinelibrary.wiley.com. Retrieved February 22, 2026, from [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). In waters.com. Retrieved February 22, 2026, from [Link]

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (n.d.). In quality-assistance.com. Retrieved February 22, 2026, from [Link]

  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. (2025, September 29). In ResolveMass Laboratories Inc.. Retrieved February 22, 2026, from [Link]

  • What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies. (2025, June 24). In Fluid Imaging Technologies. Retrieved February 22, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008, March 15). In PubMed. Retrieved February 22, 2026, from [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). In ijpsr.com. Retrieved February 22, 2026, from [Link]

  • Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods - IOSR Journal. (2018, February 13). In IOSR Journal. Retrieved February 22, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). In Pharma Focus America. Retrieved February 22, 2026, from [Link]strategies-for-impurity-profiling-and-validation-in-standard-drug-analysis)

Sources

Validation

Literature Review &amp; Synthetic Guide: Applications of 2-Iodo-N-phenylaniline

Executive Summary: The Privileged "Ortho-Iodo" Scaffold 2-Iodo-N-phenylaniline (also referred to as 2-iododiphenylamine) represents a "privileged intermediate" in heterocyclic chemistry. Its structural uniqueness lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged "Ortho-Iodo" Scaffold

2-Iodo-N-phenylaniline (also referred to as 2-iododiphenylamine) represents a "privileged intermediate" in heterocyclic chemistry. Its structural uniqueness lies in the juxtaposition of a highly reactive nucleophile (the secondary amine, –NH–) and a highly reactive electrophile (the ortho-iodide) within the same molecule.

Unlike its bromo- or chloro-analogs, the carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br), rendering it the superior substrate for palladium-catalyzed oxidative addition and radical atom-transfer cyclizations . This guide objectively reviews its three primary synthetic applications: the synthesis of carbazoles, the construction of triphenylamine-based hole-transport materials (HTMs), and cascade annulations to acridines.

Part 1: Comparative Reactivity Profile

To understand why 2-iodo-N-phenylaniline is often preferred over cheaper bromo-analogs, one must analyze the kinetics of the oxidative addition step, which is frequently the turnover-limiting step in catalytic cycles.

Table 1: Halogen-Specific Reactivity Matrix in Pd-Catalysis
Feature2-Iodo-N-phenylaniline 2-Bromo-N-phenylaniline 2-Chloro-N-phenylaniline
C–X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Rate Fast (

)
Moderate (

)
Slow (Requires bulky ligands)
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh

)

)
Specialized Ligands (e.g., BINAP, Xantphos)High-Activity Pre-catalysts (e.g., Pd-PEPPSI)
Reaction Temperature Mild (60–80 °C)Elevated (100–120 °C)High (>130 °C)
Atom Economy Lower (Iodine mass is high)ModerateHigh

Expert Insight: While the iodo-analog is more expensive per mole, its ability to react under milder conditions often suppresses side reactions (such as hydrodehalogenation) that plague high-temperature reactions of bromo-analogs.

Part 2: Primary Application – Synthesis of Carbazoles

The most authoritative application of 2-iodo-N-phenylaniline is the intramolecular cyclization to form carbazole , a core motif in alkaloids (e.g., mukonine) and organic electronics (OLED hosts).

Mechanism: Intramolecular C–H Activation

The transformation proceeds via a Pd(II)/Pd(0) or Pd(0)/Pd(II) cycle depending on the oxidant. The most robust method utilizes Pd(OAc)


  in acidic media, where the iodine facilitates the initial coordination and subsequent C–H activation of the pendant phenyl ring.

CarbazoleCycle Figure 1: Catalytic Cycle for Intramolecular Arylation to Carbazole Start 2-Iodo-N-phenylaniline (Substrate) Pd_OxAdd Oxidative Addition (Ar-Pd-I species) Start->Pd_OxAdd Pd(0) CH_Activ C-H Activation (Palladacycle Intermediate) Pd_OxAdd->CH_Activ -HI (Base) Red_Elim Reductive Elimination (C-C Bond Formation) CH_Activ->Red_Elim Red_Elim->Start Regeneration of Pd(0) Product Carbazole (Final Product) Red_Elim->Product

Validated Protocol: Pd-Catalyzed Cyclization

Source: Adapted from Åkermark et al. and recent optimizations (Ref. 1, 2).

Reagents:

  • 2-Iodo-N-phenylaniline (1.0 equiv)

  • Pd(OAc)

    
     (5 mol%)[1]
    
  • Cu(OAc)

    
     (10 mol% - Co-oxidant/Promoter)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Toluene

  • Temperature: 110 °C

Step-by-Step Methodology:

  • Preparation: In a dry pressure tube, dissolve 2-iodo-N-phenylaniline (295 mg, 1 mmol) in glacial acetic acid (5 mL).

  • Catalyst Addition: Add Pd(OAc)

    
     (11 mg, 0.05 mmol) and Cu(OAc)
    
    
    
    (18 mg, 0.1 mmol).
    • Self-Validating Check: The solution should turn a dark reddish-brown. If the solution remains pale, the catalyst may be inactive.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Monitoring: Monitor via TLC (Eluent: 10% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a highly fluorescent spot (Carbazole, 
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Purification: Wash combined organics with saturated NaHCO

    
     (to neutralize AcOH), dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via silica gel chromatography.
  • Yield Expectation: 85–92%.

Part 3: Synthesis of Triphenylamines (Hole-Transport Materials)

2-Iodo-N-phenylaniline serves as the electrophilic coupling partner in Buchwald-Hartwig aminations to synthesize asymmetric triphenylamines, which are critical Hole Transport Materials (HTMs) in perovskite solar cells and OLEDs.

Comparative Advantage

Using 2-iodo-N-phenylaniline allows for the controlled introduction of a third aryl ring that is different from the first two, enabling "A-B-C" type asymmetry in the final triphenylamine core.

Workflow Diagram

Triphenylamine Figure 2: Modular Assembly of Asymmetric Triphenylamines Substrate 2-Iodo-N-phenylaniline (Electrophile) Catalyst Catalyst System: Pd2(dba)3 + P(t-Bu)3 NaOtBu (Base) Substrate->Catalyst Amine Aryl Amine (Ar-NH2) (Nucleophile) Amine->Catalyst Intermediate Oxidative Addition Complex Catalyst->Intermediate 80-100°C, Toluene Product Asymmetric Triphenylamine (HTM Core) Intermediate->Product Reductive Elimination

Validated Protocol: C–N Cross-Coupling

Source: Adapted from Buchwald et al. (Ref. 3).

  • Charge: Combine 2-iodo-N-phenylaniline (1.0 equiv), the target aniline (1.2 equiv), NaOtBu (1.4 equiv), and Pd

    
    (dba)
    
    
    
    (1 mol%) in a Schlenk flask.
  • Ligand: Add P(t-Bu)

    
     (via stock solution, 2 mol%).
    
    • Expert Note: The bulky phosphine ligand is crucial to prevent catalyst poisoning by the iodide ions released during the reaction.

  • Conditions: Reflux in anhydrous Toluene under Argon for 6–12 hours.

  • Validation: The reaction is complete when the secondary amine N-H stretch (approx. 3400 cm

    
    ) disappears from the IR spectrum of the crude aliquot.
    

Part 4: Cascade Annulations to Acridines

A less common but highly efficient application is the synthesis of acridines via Heck-type cyclizations. When N-alkylated with an alkene tether (e.g., N-allyl-2-iodoaniline), the iodine atom facilitates a 5-exo-trig or 6-endo-trig cyclization.

However, for 2-iodo-N-phenylaniline specifically, it can react with alkynes to form substituted acridines.

Reaction: 2-Iodo-N-phenylaniline + Internal Alkyne


 Acridine Derivative
  • Mechanism: Intermolecular Heck insertion of the alkyne followed by intramolecular electrophilic aromatic substitution (or C-H activation) onto the second phenyl ring.

  • Utility: Provides rapid access to 9-substituted acridines which are DNA-intercalating agents.

References

  • Synthesis of Carbazoles via Pd-Catalyzed Cycliz

    • Source:Journal of Organic Chemistry
    • Citation: Freeman, A. W., et al. "Palladium-Catalyzed Synthesis of Carbazoles." J. Org.[2] Chem.2005 , 70, 5014.

    • URL:[Link]

  • Compar

    • Source:Chemical Reviews
    • Citation: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Chem. Rev.2002, 102, 1017. (Provides the kinetic grounding for I > Br > Cl).
    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source:Organic Process Research & Development
    • Citation: Schlummer, B., & Scholz, U. "Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry." Org.[3][4] Process Res. Dev.2004 , 8, 825.

    • URL:[Link]

  • Acridine Synthesis via Pd-C

    • Source:Journal of the American Chemical Society
    • Citation: Larock, R. C., et al. "Synthesis of Acridines by the Palladium-Catalyzed Annulation of Internal Alkynes." J. Am. Chem. Soc.2000, 122, 1360.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Iodo-N-phenylaniline

Senior Application Scientist Guide | Version 2.0 Executive Summary & Risk Profile 2-Iodo-N-phenylaniline (also known as 2-iododiphenylamine) is a halogenated aromatic amine commonly used as a building block in Buchwald-H...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.0

Executive Summary & Risk Profile

2-Iodo-N-phenylaniline (also known as 2-iododiphenylamine) is a halogenated aromatic amine commonly used as a building block in Buchwald-Hartwig aminations and other cross-coupling reactions.[1][2]

While specific Safety Data Sheets (SDS) for this exact derivative can be sparse, scientific integrity dictates we apply the "Precautionary Principle." We must model its risk profile based on its structural parents: 2-iodoaniline and diphenylamine.

  • Core Hazards:

    • Acute Toxicity (Likely): Aromatic amines are notorious for skin absorption. Once absorbed, they can induce methemoglobinemia (interference with oxygen transport in blood).

    • Irritant: High probability of causing skin (H315), eye (H319), and respiratory (H335) irritation.

    • Photosensitivity: The Carbon-Iodine (C-I) bond is relatively weak and light-sensitive. Photolytic cleavage can generate free radicals and iodine, increasing toxicity and degrading the reagent.

    • Lipophilicity: The N-phenyl group increases the molecule's solubility in lipids, potentially accelerating skin absorption compared to simple aniline.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "active defense."[1]

PPE CategoryStandard RequirementSenior Scientist Recommendation (Best Practice) Causality (The "Why")
Hand Protection Nitrile Gloves (0.11 mm)Double Gloving Strategy 1. Inner: Nitrile (High dexterity)2.[3] Outer: Nitrile (Disposable)For prolonged use: Silver Shield® (Laminate) under nitrile.Aromatic amines can permeate thin nitrile rubber over time. Double gloving provides a "sacrificial" outer layer and a visual breakthrough indicator.
Eye Protection Safety GlassesChemical Safety Goggles (Indirect Vent)Fine powders drift. Goggles seal the orbital area against dust entry, whereas glasses leave gaps.
Respiratory Fume HoodFume Hood (Face Velocity: 80-100 fpm) If hood unavailable: P100 Particulate Respirator.Inhalation of amine dust is the fastest route to systemic toxicity. Engineering controls (hood) are superior to wearable respirators.
Body Defense Lab CoatCotton/Nomex Lab Coat + Closed Leather Shoes Synthetic fabrics (polyester) can dissolve or melt if splashed with reaction solvents (e.g., DCM), adhering the chemical to skin.
Operational Workflow: From Storage to Synthesis

The following workflow enforces safety checkpoints at every stage of the chemical's lifecycle.

SafeHandling cluster_emergency Emergency Loop Storage 1. Storage (Amber Vial, <25°C) Prep 2. Preparation (Don PPE) Storage->Prep Check Integrity Weighing 3. Weighing (Fume Hood Only) Prep->Weighing Double Glove Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Avoid Light Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench Spill Spill/Exposure Reaction->Spill Decon Wash w/ Soap (No Alcohol!) Spill->Decon

Figure 1: Operational lifecycle for handling 2-Iodo-N-phenylaniline, emphasizing light protection and waste segregation.

Detailed Protocol Steps

Step 1: Preparation & Inspection

  • Action: Inspect the reagent bottle. If the solid has turned dark purple or brown, significant photolysis (iodine release) has occurred.

  • Context: Degraded reagents lead to poor yields and unpredictable side reactions.

Step 2: Weighing (Critical Control Point)

  • Action: Always weigh inside a chemical fume hood.

  • Technique: Use an anti-static gun if the powder is flighty.

  • Precaution: Place a disposable mat (absorbent pad) beneath the balance. If spillage occurs, fold the mat and dispose of it as hazardous waste immediately. Do not try to sweep up dust with a brush, which aerosolizes it.

Step 3: Solubilization

  • Action: When dissolving in solvents like Dichloromethane (DCM) or DMSO, be hyper-vigilant.

  • Mechanism: These solvents are "carrier solvents"—they dissolve the lipid-soluble amine and drag it through your gloves and skin faster than the solid alone.

  • Decontamination: If liquid splashes on your outer glove, do not wipe it. Remove the glove immediately, wash hands, and re-glove.

Waste Disposal & Decontamination[5][6][7]

Improper disposal of halogenated amines is a common regulatory violation.

  • Segregation:

    • This chemical must go into the Halogenated Organic Waste stream.

    • Never mix with strong oxidizers (e.g., nitric acid waste), as aromatic amines can react violently or form explosive nitro-compounds.

  • Container Cleaning:

    • Triple rinse empty vials with acetone or ethyl acetate.

    • Add rinsate to the halogenated waste container.

    • Deface the label before discarding the glass.

  • Spill Cleanup (Solid):

    • Isolate the area.[3]

    • Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum.

    • Place waste in a sealed bag labeled "Hazardous Debris: Aromatic Amine."

Emergency Response (Self-Validating System)
  • Skin Contact:

    • Do: Wash with copious amounts of soap and water for 15 minutes.

    • Do NOT: Use ethanol or acetone to clean skin. Organic solvents dilute the lipids in your skin and increase the permeability of the amine, driving the toxin deeper into the bloodstream [1].

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately—aromatic amines can cause corneal damage.

References
  • National Institutes of Health (NIH) - PubChem. 2-Iodoaniline (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]

  • University of Pennsylvania - EHRS. Nitrile Glove Chemical Compatibility Reference (Aromatic Amines). Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-Iodo-N-phenylaniline
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2-Iodo-N-phenylaniline
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